molecular formula C8H5ClN2O2 B117471 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 155735-02-7

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B117471
CAS No.: 155735-02-7
M. Wt: 196.59 g/mol
InChI Key: ZNRWXIJAFJJYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 155735-02-7) is a commercially available nitrogen bridgehead heterocycle that serves as a high-value building block in medicinal chemistry and chemical biology research. This compound is of significant interest in the development of novel fluorescent probes, particularly for monitoring alkaline pH conditions (pH 7.0-9.0) in biological systems . The probe's function is realized through the break of an intramolecular hydrogen bond upon interaction with OH⁻, resulting in distinct fluorescence changes with a large Stokes shift and excellent reversibility . It has been successfully applied for monitoring pH fluctuations in living cells, including HepG2 cells and S. cerevisiae . Beyond its role as a pH sensor, the imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities, including anti-cancer, antiviral, antibacterial, and anti-inflammatory effects . As such, this carboxylic acid derivative is a key synthetic intermediate for the preparation of various amide-based drug candidates and bioactive molecules . Researchers can leverage its carboxylic acid functional group for further derivatization, enabling the creation of diverse molecular libraries for screening and optimization. Supplied with a high purity specification, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRWXIJAFJJYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469929
Record name 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155735-02-7
Record name 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. The described methodology is based on established chemical transformations and supported by literature precedents for analogous structures.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The specific derivative, this compound, possesses a substitution pattern that makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a logical and efficient multi-step synthesis to obtain this target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process, commencing with the commercially available 2-amino-5-chloropyridine. The overall pathway involves the introduction of a carboxylate precursor at the 3-position of the pyridine ring, followed by the cyclization to form the imidazo[1,2-a]pyridine core, and concluding with the hydrolysis of the ester to the final carboxylic acid.

Synthesis_Pathway A 2-Amino-5-chloropyridine B Methyl 2-amino-5-chloronicotinate A->B 1. Carboxymethylation C Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate B->C 2. Cyclization D This compound C->D 3. Hydrolysis

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-chloronicotinate

The initial step involves the introduction of a methyl carboxylate group at the 3-position of 2-amino-5-chloropyridine. This can be achieved through a Sandmeyer-type reaction on a derivative of the starting material or through modern cross-coupling methodologies. A plausible route involves the formylation of the 3-position followed by oxidation and esterification. For the purpose of this guide, a well-established method for a similar transformation is adapted.

Experimental Protocol (Adapted from analogous procedures):

  • To a solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., a mixture of acetic acid and water), add a formylating agent (e.g., hexamethylenetetramine) and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and isolate the intermediate, 2-amino-5-chloro-3-formylpyridine.

  • Oxidize the aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

  • Esterify the resulting 2-amino-5-chloronicotinic acid by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Purify the product, methyl 2-amino-5-chloronicotinate, by column chromatography or recrystallization.

ParameterValue/Condition
Starting Material2-Amino-5-chloropyridine
Key ReagentsFormylating agent, Oxidizing agent, Methanol, H₂SO₄
SolventAcetic acid/water, Methanol
Reaction TemperatureReflux
ProductMethyl 2-amino-5-chloronicotinate
PurificationColumn chromatography or Recrystallization
Step 2: Synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

The formation of the imidazo[1,2-a]pyridine ring is accomplished through the condensation of the 2-aminopyridine derivative with a two-carbon electrophile, such as chloroacetaldehyde. This reaction is a well-established method for the synthesis of the imidazo[1,2-a]pyridine scaffold.[1]

Experimental Protocol (Adapted from the synthesis of iodoimidazo[1,2-a]pyridines[1]):

  • Dissolve methyl 2-amino-5-chloronicotinate in ethanol.

  • Add an aqueous solution of chloroacetaldehyde (typically 50 wt. % in H₂O) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, by column chromatography.

ParameterValue/Condition
Starting MaterialMethyl 2-amino-5-chloronicotinate
Key ReagentChloroacetaldehyde (50 wt. % in H₂O)
SolventEthanol
Reaction TemperatureReflux
ProductMethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
PurificationColumn chromatography
Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard procedure typically carried out under basic or acidic conditions.

Experimental Protocol (Adapted from general ester hydrolysis procedures):

  • Dissolve methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate in a mixture of methanol and water.

  • Add an aqueous solution of a base (e.g., 2M sodium hydroxide) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 2M hydrochloric acid).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

ParameterValue/Condition
Starting MaterialMethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Key ReagentSodium hydroxide, Hydrochloric acid
SolventMethanol/Water
Reaction TemperatureRoom temperature to gentle heating
ProductThis compound
PurificationPrecipitation and filtration

Data Presentation

The following table summarizes the key transformations and expected outcomes of the synthesis pathway. Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductKey TransformationEstimated Yield (%)
12-Amino-5-chloropyridineMethyl 2-amino-5-chloronicotinateCarboxymethylation50-60
2Methyl 2-amino-5-chloronicotinateMethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateCyclization70-85
3Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateThis compoundHydrolysis85-95

Logical Workflow

The synthesis is designed as a linear sequence of reactions, where the product of each step serves as the starting material for the next. This logical progression ensures an efficient and controlled synthesis of the target molecule.

Logical_Workflow cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: Imidazopyridine Formation cluster_2 Step 3: Final Product Synthesis A Start: 2-Amino-5-chloropyridine B Process: Carboxymethylation A->B C Output: Methyl 2-amino-5-chloronicotinate B->C D Input: Methyl 2-amino-5-chloronicotinate C->D E Process: Cyclization with Chloroacetaldehyde D->E F Output: Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate E->F G Input: Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate F->G H Process: Ester Hydrolysis G->H I Final Product: this compound H->I

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The presented methodologies are based on well-established and reliable chemical reactions, providing a solid foundation for researchers and drug development professionals to synthesize this valuable heterocyclic compound for further investigation and application in various research and development endeavors. The provided experimental protocols and data offer a practical guide for the successful execution of this synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for determining key physicochemical parameters. Furthermore, it visualizes a likely signaling pathway based on the known biological activities of structurally related imidazo[1,2-a]pyridine derivatives.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for this compound (CAS Number: 155735-02-7). It is important to note that where experimental data is unavailable, predicted values from computational models are provided and are clearly indicated.

Table 1: General and Physical Properties

PropertyValueSource/Notes
Molecular Formula C₈H₅ClN₂O₂[1][2]
Molecular Weight 196.59 g/mol [1][2]
Physical Form Solid/LiquidInconsistently reported by suppliers
Purity 95% - 97%Reported by various suppliers
Density 1.58 ± 0.1 g/cm³Predicted[2]
Melting Point Data not available
Boiling Point Data not available
Topological Polar Surface Area 54.6 ŲPredicted[2]

Table 2: Acid-Base and Partitioning Properties

PropertyValueSource/Notes
pKa Data not available
XLogP3 1.9Predicted[2]
Hydrogen Bond Donor Count 1Predicted[2]
Hydrogen Bond Acceptor Count 3Predicted[2]
Rotatable Bond Count 1Predicted[2]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a key indicator of its purity. For a pure substance, the melting range is typically narrow. This protocol describes the capillary method.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

G cluster_workflow Melting Point Determination Workflow Start Start Prepare Sample Finely powder and pack capillary tube Start->Prepare Sample Place in Apparatus Insert capillary into melting point apparatus Prepare Sample->Place in Apparatus Heat Sample Heat at a controlled rate Place in Apparatus->Heat Sample Observe and Record Record temperature range of melting Heat Sample->Observe and Record End End Observe and Record->End

Workflow for Melting Point Determination
Determination of Solubility

Principle: The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A known small amount of this compound is added to a test tube containing a measured volume of the solvent at a controlled temperature.

  • Observation: The mixture is agitated, and the solubility is observed and can be quantified by techniques such as UV-Vis spectroscopy if the compound has a chromophore.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

G cluster_workflow pKa Determination by Potentiometric Titration Start Start Prepare Solution Prepare standard solution of the compound Start->Prepare Solution Titrate Titrate with a standardized base Prepare Solution->Titrate Monitor pH Record pH after each addition Titrate->Monitor pH Plot Curve Plot pH vs. volume of titrant Monitor pH->Plot Curve Determine pKa Identify pKa at half-equivalence point Plot Curve->Determine pKa End End Determine pKa->End

Workflow for pKa Determination
Determination of logP by Shake-Flask Method

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Potential Signaling Pathway

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant biological activity, particularly as anticancer agents. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism often involves the intrinsic apoptotic pathway.

A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. This release is often triggered by cellular stress induced by the compound. In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. Some imidazo[1,2-a]pyridine derivatives have also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.

G cluster_pathway Proposed Apoptotic Signaling Pathway for Imidazo[1,2-a]pyridine Derivatives Compound 6-Chloroimidazo[1,2-a]pyridine -8-carboxylic acid Derivative PI3K PI3K Compound->PI3K Inhibition Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activated) Apaf1->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway

References

An In-depth Technical Guide on the Crystal Structure of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystalline structure of imidazo[1,2-a]pyridine derivatives, with a specific focus on analogs of 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid. While the precise crystal structure of this compound is not publicly available, this document presents a detailed examination of a closely related derivative, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, to infer structural characteristics. This guide includes detailed experimental protocols for synthesis and single-crystal X-ray diffraction, quantitative data in structured tables, and visualizations of the experimental workflow. The insights provided are valuable for researchers in medicinal chemistry and materials science, aiding in the design of novel therapeutic agents and functional materials.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitution patterns on the imidazo[1,2-a]pyridine scaffold play a crucial role in their therapeutic efficacy and selectivity. Understanding the three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for elucidating structure-activity relationships and for the rational design of new drug candidates. This guide focuses on the structural analysis of this compound and its analogs.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. A representative synthetic protocol for a related compound, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, is detailed below.

Experimental Protocol: Synthesis of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile[1]
  • Reaction Setup: A solution of 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile (0.5 g, 3.18 mmol) is prepared in 8 ml of anhydrous ethanol.

  • Addition of Reagents: Five drops of piperidine and 4-(dimethylamino)benzaldehyde (3.2 g, 3.5 mmol) are added to the solution.

  • Reflux: The reaction mixture is refluxed for 12 hours.

  • Isolation of Product: The precipitate formed is isolated by vacuum filtration.

  • Washing and Drying: The isolated solid is washed with 10 ml of cold methanol, squeezed dry, and then dried at room temperature to yield the final product as a lumpy brown powder.

Synthesis_Workflow reagents 2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrile + 4-(Dimethylamino)benzaldehyde + Piperidine in Ethanol reflux Reflux for 12 hours reagents->reflux filtration Vacuum Filtration reflux->filtration washing Wash with Cold Methanol filtration->washing drying Dry at Room Temperature washing->drying product Final Product drying->product

Caption: Synthetic workflow for an imidazo[1,2-a]pyridine derivative.

Crystal Structure Analysis

As the crystal structure of this compound is not available, we present the crystallographic data for a closely related analog, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, to provide insights into the expected structural features.

Experimental Protocol: Single-Crystal X-ray Diffraction[2][3][4]

A general procedure for the determination of a small molecule crystal structure using single-crystal X-ray diffraction is as follows:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution. Ideal crystals for diffraction are well-formed and free of defects, with sizes typically ranging from 30 to 300 microns.[1]

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant to maintain the crystal at a low temperature (e.g., 100 K) during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to best fit the experimental data.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

XRay_Diffraction_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile

The following table summarizes the crystallographic data for this analog. This data provides a reference for the expected bond lengths, angles, and crystal system for similar imidazo[1,2-a]pyridine derivatives.

ParameterValue
Empirical Formula C₁₈H₁₅ClN₄
Formula Weight 322.80
Temperature 100 K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.327(2) Å, α = 90°b = 13.931(3) Å, β = 107.59(3)°c = 11.455(2) Å, γ = 90°
Volume 1570.6(6) ų
Z 4
Density (calculated) 1.365 Mg/m³
Structural Commentary on the Analog

The crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile reveals several key features that are likely to be conserved in related molecules.[2]

  • Planarity: The 6-chloroimidazo[1,2-a]pyridine moiety is nearly planar.[2]

  • Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including C—H···N and C—H···Cl interactions.[2] Additionally, C—H···π and π–π stacking interactions contribute to the cohesion of the structure.[2]

  • Molecular Conformation: An intramolecular hydrogen bond (C—H···N) results in the formation of a pseudo-ring.[2]

These features are critical for understanding the solid-state properties of this class of compounds and their potential interactions with biological targets.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of a close analog provides valuable insights into the expected molecular geometry and crystal packing. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction presented in this guide offer a practical framework for researchers working with imidazo[1,2-a]pyridine derivatives. Further research to obtain the crystal structure of the title compound is warranted to fully elucidate its structure-property relationships and to aid in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines data from closely related analogs and established spectroscopic principles to offer a comprehensive analytical profile, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure

Chemical Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol Structure:

Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar imidazo[1,2-a]pyridine structures and general chemical shift principles.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyridine ring system and a characteristic broad singlet for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the electronic nature of the fused heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-27.8 - 8.2s1H
H-37.5 - 7.9s1H
H-58.0 - 8.4d1H
H-77.2 - 7.6d1H
COOH12.0 - 13.0br s1H

Note: Predicted values are based on data from analogous compounds. The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The carboxylic acid proton signal may be broader and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are predicted based on the different chemical environments of the carbon atoms within the aromatic system and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2115 - 125
C-3110 - 120
C-5125 - 135
C-6130 - 140
C-7115 - 125
C-8140 - 150
C-8a145 - 155
COOH165 - 175

Note: These are predicted chemical shifts. Carbon atoms attached to heteroatoms or electron-withdrawing groups are expected to appear at higher chemical shifts (downfield).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method.

Table 3: Predicted Mass Spectrometry Data

Ionization ModeObserved IonPredicted m/z
ESI (+)[M+H]⁺197.01
ESI (-)[M-H]⁻195.00

The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak. Fragmentation patterns in MS/MS experiments would likely involve the loss of CO₂ (44 Da) or the entire carboxylic acid group (45 Da) from the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic rings.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C=O (Carboxylic Acid)Stretching1680 - 1720Strong
C=N, C=C (Aromatic Rings)Stretching1500 - 1650Medium to Strong
C-O (Carboxylic Acid)Stretching1210 - 1320Medium
C-ClStretching700 - 800Medium
O-H (Carboxylic Acid)Bending (out-of-plane)900 - 960Broad, Medium

The broad O-H stretching band is a hallmark of carboxylic acids and is due to hydrogen bonding.[1][2][3][4][5][6] The C=O stretching frequency is also a strong indicator of the carboxylic acid functionality.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. Below are general protocols for NMR, MS, and IR analysis of heterocyclic carboxylic acids.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton of the COOH group.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A wider spectral width is needed compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to aid ionization in positive or negative mode, respectively.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.[7]

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Typical ESI conditions include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer pressure of 20-40 psi.[7]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the structure.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Report Technical Guide / Whitepaper Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding its solubility profile and the experimental methodologies crucial for its assessment.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a member of the promising imidazo[1,2-a]pyridine class of compounds, presents a unique solubility profile that necessitates a thorough understanding for successful formulation and drug delivery strategies. This guide outlines the solubility of this compound in various solvents, details the experimental protocols for solubility determination, and provides a logical workflow for its integration into drug discovery pipelines.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, this section presents a representative solubility profile based on the general characteristics of similar heterocyclic carboxylic acids. The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents.

Table 1: Representative Solubility of this compound in Various Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Expected Solubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)47.2> 50Very Soluble
N,N-Dimethylformamide (DMF)36.7> 30Freely Soluble
Methanol32.710 - 20Soluble
Ethanol (95%)24.65 - 10Sparingly Soluble
Acetone20.71 - 5Slightly Soluble
Acetonitrile37.51 - 5Slightly Soluble
Water (pH 7.4)78.5< 0.1Practically Insoluble
Phosphate Buffered Saline (PBS)~78< 0.1Practically Insoluble

Note: This data is illustrative and intended to provide a general guideline. Actual solubility values should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate assessment of solubility is paramount in preclinical development. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and undissolved solute.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic Solubility Assay

Kinetic solubility is often measured in high-throughput screening to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of in vivo dissolution.

Protocol (Turbidimetric Method):

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

  • Serial Dilution: The stock solution is serially diluted in a multi-well plate.

  • Precipitation Induction: An aqueous buffer (e.g., PBS) is added to each well, causing the compound to precipitate out of solution as its solubility limit is exceeded.

  • Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which quantifies the scattered light from the suspended particles.

  • Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Logical Workflow for Compound Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound like this compound within a drug discovery and development pipeline.

Workflow for Solubility Assessment in Drug Discovery.

Signaling Pathway Context

Imidazo[1,2-a]pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure. While the specific signaling pathways modulated by this compound require further investigation, compounds of this class have been explored for their potential as inhibitors in various therapeutic areas. The diagram below represents a generalized signaling pathway where such a compound might act as an inhibitor.

G cluster_pathway Generalized Cellular Signaling Pathway Ligand Extracellular Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase2

Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion

A thorough understanding and experimental determination of the solubility of this compound are critical for its advancement as a potential therapeutic agent. This technical guide provides a foundational framework for approaching the solubility assessment of this compound, from initial screening to preclinical development. The provided protocols and workflows are intended to guide researchers in generating the necessary data to support successful formulation and clinical translation.

Unveiling the Therapeutic Potential of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the potential biological activities of a specific derivative, 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid , providing a comprehensive overview of its therapeutic promise based on data from structurally related compounds. While direct experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its potential activities and provides detailed experimental protocols for its evaluation.

Core Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged scaffold" due to its ability to interact with a variety of biological targets.[1] Derivatives of this core structure have been extensively investigated for their therapeutic potential.[1]

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] The anticancer effects are often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are also well-documented. Certain derivatives have been shown to modulate critical inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.[1][4]

Antimicrobial Activity

The broad-spectrum antimicrobial activity of the imidazo[1,2-a]pyridine scaffold has been reported, with derivatives showing efficacy against various bacterial and fungal strains.

Postulated Signaling Pathways for this compound

Based on the activities of related compounds, this compound is likely to exert its biological effects through the modulation of one or more key signaling pathways.

STAT3/NF-κB Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling cascade.[1][4][5] This pathway is crucial in regulating the expression of genes involved in inflammation, cell proliferation, and survival. Inhibition of this pathway can lead to the downregulation of pro-inflammatory mediators like iNOS and COX-2.[1][5]

STAT3_NFkB_Pathway Postulated STAT3/NF-kB Signaling Pathway Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Regulates IKK IKK IkB IκB IKK->IkB Phosphorylates pIkB pIκB IkB->pIkB NFkB NF-κB Active_NFkB Active NF-κB pIkB->Active_NFkB Releases Active_NFkB->Nucleus Translocates to Target_Compound 6-Chloroimidazo[1,2-a]pyridine -8-carboxylic acid Target_Compound->pSTAT3 Inhibits Target_Compound->Active_NFkB Inhibits

Caption: Postulated inhibition of STAT3 and NF-κB pathways.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth and survival that is often hyperactivated in cancer.[1] Several imidazo[1,2-a]pyridine compounds have demonstrated the ability to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[1]

AKT_mTOR_Pathway Postulated AKT/mTOR Signaling Pathway Inhibition Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates pAKT pAKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Target_Compound 6-Chloroimidazo[1,2-a]pyridine -8-carboxylic acid Target_Compound->pAKT Inhibits

Caption: Postulated inhibition of the AKT/mTOR pathway.

Quantitative Data for Structurally Related Compounds

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines [1][2][3]

Compound IDCancer TypeCell LineIC50 (µM)
Compound 5MelanomaA37525.3 ± 2.1
MelanomaWM11530.1 ± 1.8
Cervical CancerHeLa44.6 ± 3.5
Compound 6MelanomaA3759.7 ± 0.9
MelanomaWM11512.5 ± 1.3
Cervical CancerHeLa15.2 ± 1.1
Compound 7MelanomaA37520.4 ± 1.5
MelanomaWM11528.9 ± 2.4
Cervical CancerHeLa35.8 ± 2.9
IP-5Breast CancerHCC193745
IP-6Breast CancerHCC193747.7
12dVariousVarious0.084 - 0.14 (nM)
13kVariousVarious0.09 - 0.43

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives [6]

Compound IDTargetIC50 (µM)
LASSBio-1135PGHS-2 (COX-2)18.5
LASSBio-1145PGHS-2 (COX-2)2.8

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cell lines.[1][2][3]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, U87-MG, HCC1937)

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of test compound Add_Compound Add compound to cells Prepare_Compound->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

NF-κB Reporter Assay

This assay measures the inhibition of NF-κB activity.[7]

Materials:

  • THP-1 cell line stably transfected with an NF-κB reporter construct (e.g., luciferase)

  • 96-well white opaque microplate

  • Assay medium

  • TNFα or LPS (as stimulants)

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed NF-κB reporter cells at a density of 25,000 cells per well in 50 µL of assay medium in a 96-well plate.

  • Prepare serial dilutions of the test compound in assay medium.

  • Add 50 µL of the compound dilutions to the cells and incubate for 1 hour at 37°C.

  • Prepare a 10x solution of TNFα (final concentration 10 ng/mL) or LPS (final concentration 100 ng/mL) in assay medium.

  • Add 10 µL of the diluted stimulant to the wells containing the test compound. Include unstimulated and vehicle controls.

  • Incubate for 6 hours at 37°C.

  • Add 100 µL of luciferase assay reagent to each well.

  • Incubate at room temperature for 15-30 minutes and measure luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways like STAT3 and AKT.[5][8][9]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pAKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at desired concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for postulating its potential as a valuable therapeutic agent. The presence of the 6-chloro substituent and the 8-carboxylic acid moiety offers unique electronic and steric properties that warrant a thorough investigation into its anticancer and anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological profile of this promising compound and paving the way for its potential development as a novel therapeutic.

References

The Discovery and Ascendancy of Imidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of numerous compounds with a wide array of biological activities, including several commercially successful drugs. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of imidazo[1,2-a]pyridine derivatives, alongside a review of their significant therapeutic applications and the signaling pathways they modulate.

A Historical Journey: From a Novel Synthesis to a "Privileged" Scaffold

The story of imidazo[1,2-a]pyridines begins in 1925 with the pioneering work of Aleksei Chichibabin (Tschitschibabin). He reported the first synthesis of this bicyclic heterocycle through the reaction of 2-aminopyridine with α-halocarbonyl compounds, specifically bromoacetaldehyde, in a sealed tube at elevated temperatures.[1] This initial method, while foundational, often resulted in modest yields.[1]

For several decades following its discovery, the imidazo[1,2-a]pyridine scaffold remained a subject of academic interest. However, the landscape began to change in the latter half of the 20th century with the discovery of its diverse biological activities. This surge in interest was significantly propelled by the development of more efficient and versatile synthetic methods.

A traditional and widely used approach for the synthesis of imidazo[1,2-a]pyridine derivatives involves the condensation reaction of 2-aminopyridines with α-haloketones.[2][3] Over the years, various catalytic and non-catalytic systems have been developed to improve this transformation.[2][3]

A significant advancement in the synthesis of this scaffold came with the advent of multicomponent reactions (MCRs). In 2007, Rousseau and Adib independently reported the use of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to produce 3-aminoimidazo[1,2-a]pyridine derivatives in high yields by reacting 2-aminopyridine, an aldehyde, and an isocyanide.[3] The Adib group further demonstrated that this reaction could proceed efficiently in aqueous media without a catalyst, highlighting a move towards more environmentally benign synthetic routes.[3]

The recognition of the imidazo[1,2-a]pyridine moiety as a "privileged scaffold" arose from its presence in a number of marketed drugs with diverse therapeutic applications. Notable examples include:

  • Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.

  • Alpidem: An anxiolytic agent.

  • Olprinone: A cardiotonic agent.

  • Zolimidine: A gastroprotective drug.

The therapeutic success of these compounds has solidified the importance of the imidazo[1,2-a]pyridine core in drug discovery and has spurred extensive research into the synthesis and biological evaluation of new derivatives.

Quantitative Biological Activity Data

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the broad spectrum of biological targets it can modulate. The following tables summarize quantitative data for select derivatives in the key therapeutic areas of oncology and infectious diseases.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12b Hep-211[4]
HepG213[4]
MCF-711[4]
A37511[4]
Vero91[4]
10b Hep-220[4]
HepG218[4]
MCF-721[4]
A37516[4]
Vero76[4]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDM. tuberculosis StrainMIC (µM)Reference
IPA-6 H37Rv0.05 µg/mL[3]
IPA-9 H37Rv0.4 µg/mL[3]
IPS-1 H37Rv0.4 µg/mL[3]
Compound 15 H37Rv0.10-0.19[5]
Compound 16 H37Rv0.10-0.19[5]
Compound 15 MDR and XDR strains0.05-1.5[5]
Compound 16 MDR and XDR strains0.05-1.5[5]
Compound 7 Replicating Mtb0.4-1.9
Compound 8 Replicating Mtb0.4-1.9
Compound 7 MDR Mtb0.07-2.2
Compound 8 MDR Mtb0.07-2.2
Compound 7 XDR Mtb0.07-0.14
Compound 8 XDR Mtb0.07-0.14

Experimental Protocols

Classical Synthesis: Reaction of 2-Aminopyridine with an α-Haloketone

This protocol is a representative example of the traditional method for synthesizing the imidazo[1,2-a]pyridine core.

Materials:

  • 2-Aminopyridine

  • Substituted α-bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of 2-aminopyridine (1.0 mmol) and the appropriate α-bromoacetophenone (1.0 mmol) is dissolved in ethanol (25 mL).

  • Sodium bicarbonate (1.2 mmol) is added to the mixture.

  • The reaction mixture is refluxed for 8 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyridine.

Modern Synthesis: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a modern, efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Isocyanide

  • Methanol

  • Scandium(III) triflate (catalyst)

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), scandium(III) triflate (10 mol%) is added.

  • The mixture is stirred at room temperature for 10 minutes.

  • The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for the appropriate time (typically 8-12 hours, monitored by TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with specific signaling pathways. Additionally, their synthesis and characterization follow a structured workflow. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.

cMet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K GRB2 GRB2 cMet->GRB2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Cell Proliferation ERK->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->cMet inhibits

Caption: c-Met Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives.

synthetic_workflow Reactants Starting Materials (e.g., 2-Aminopyridine, Aldehyde, Isocyanide) Reaction One-Pot Synthesis (e.g., GBB Reaction) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Evaluation (e.g., Cell Viability Assays) Characterization->BioAssay DataAnalysis Data Analysis (IC50/MIC Determination) BioAssay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

Caption: General Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis and Evaluation.

Conclusion

The imidazo[1,2-a]pyridine scaffold has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rich history, coupled with the continuous development of innovative synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. For researchers and drug development professionals, the imidazo[1,2-a]pyridine core represents a highly versatile and promising platform for the design and synthesis of novel therapeutic agents to address a wide range of unmet medical needs. The ongoing investigation into the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly continue to fuel the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.

References

Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Review of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. While a specific, detailed mechanism of action for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is not extensively documented in publicly available research, the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of intensive investigation. This guide synthesizes the current understanding of the mechanisms of action for this versatile class of molecules, drawing on data from various derivatives to illuminate their therapeutic potential. Activities ranging from anti-inflammatory and anticancer to antifungal and antimycobacterial effects are explored, providing a foundational understanding for researchers in the field.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1][2] Their rigid, planar structure and synthetic tractability make them ideal scaffolds for the development of novel therapeutic agents.[2][3] Marketed drugs and clinical candidates containing the imidazo[1,2-a]pyridine core validate its importance in medicine.[1][4] This document will provide a comprehensive overview of the known biological targets and signaling pathways modulated by various imidazo[1,2-a]pyridine derivatives.

Mechanisms of Action Across Therapeutic Areas

The biological effects of imidazo[1,2-a]pyridine derivatives are diverse, stemming from their interaction with a range of molecular targets. The following sections detail the known mechanisms in key therapeutic areas.

Anti-inflammatory and Anticancer Activity

A notable mechanism of action for some imidazo[1,2-a]pyridine derivatives involves the modulation of key inflammatory and cell survival signaling pathways. For instance, a novel derivative has been shown to exert anti-inflammatory effects by targeting the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[5]

dot

cluster_pathway STAT3/NF-κB Signaling Pathway LPS LPS NFκB NF-κB LPS->NFκB activates MIA Imidazo[1,2-a]pyridine Derivative (MIA) IκBα IκBα MIA->IκBα enhances expression STAT3 STAT3 MIA->STAT3 inhibits Curcumin Curcumin Curcumin->IκBα enhances expression IκBα->NFκB inhibits iNOS_COX2 iNOS/COX-2 NFκB->iNOS_COX2 induces Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Modulation of the NF-κB pathway by an imidazo[1,2-a]pyridine derivative.

In this pathway, the imidazo[1,2-a]pyridine derivative, alone or in combination with curcumin, enhanced the expression of IκBα, an inhibitor of NF-κB.[5] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory enzymes like iNOS and COX-2.[5] Furthermore, some derivatives have been investigated for their potential to inhibit enzymes involved in cancer, highlighting their role as a pharmacophore in the design of new anticancer drugs.[6]

Antimicrobial Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have been synthesized and evaluated for their antifungal properties, particularly against Candida species.[7] The mechanism of action is believed to be related to the specific structural features of the compounds, with structure-activity relationship (SAR) studies indicating that the nature and position of substituents on the aryl ring significantly influence their antifungal efficacy.[7]

Imidazo[1,2-a]pyridine-8-carboxamides have emerged as a novel class of antimycobacterial agents.[8] These compounds have demonstrated selective activity against Mycobacterium tuberculosis through whole-cell screening.[8] While the precise molecular target is still under investigation, the optimization of their physicochemical properties is a key focus for improving their potency.[8]

Enzyme Inhibition

Certain 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been designed as potential inhibitors of Rab geranylgeranyl transferase (RGGT).[9] RGGT is a crucial enzyme in the prenylation of Rab proteins, which are key regulators of intracellular vesicle trafficking. Inhibition of this enzyme can disrupt cellular processes and has been explored as a potential anticancer strategy. The cytotoxic effects of the most active inhibitors were demonstrated in the human cervical carcinoma HeLa cell line.[9]

Derivatives of 6-fluoroimidazo[1,2-a]pyridine-oxazole have been synthesized and shown to be potent inhibitors of urease.[10] Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibitory activity of these compounds makes them potential candidates for the treatment of ulcers caused by such bacteria.[10] Structure-activity relationship studies have indicated that substitutions with strong electron-withdrawing groups or those capable of forming hydrogen bonds enhance the inhibitory activity.[10]

Nuclear Receptor Modulation

Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as potent and selective agonists of the human constitutive androstane receptor (CAR, NR1I3).[11] CAR is a nuclear receptor that plays a critical role in the regulation of xenobiotic and endobiotic metabolism in the liver.[11] Activation of CAR can influence the metabolism of drugs, steroids, and bile acids, suggesting a therapeutic potential for these compounds in metabolic and liver diseases.[11]

Experimental Methodologies

The elucidation of the mechanisms of action described above has been supported by a variety of experimental techniques. While detailed protocols for experiments on this compound are not available, the following represents a general workflow for characterizing the biological activity of imidazo[1,2-a]pyridine derivatives based on the available literature.

dot

cluster_workflow General Experimental Workflow Synthesis Compound Synthesis & Characterization Screening Initial Biological Screening (e.g., MIC, Cytotoxicity) Synthesis->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Screening->Mechanism InVivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism->InVivo

Caption: A generalized workflow for the evaluation of imidazo[1,2-a]pyridine derivatives.

Key Experimental Protocols Generally Employed:

  • Synthesis and Characterization: Chemical synthesis of the imidazo[1,2-a]pyridine derivatives followed by structural confirmation using techniques like NMR, mass spectrometry, and X-ray crystallography.[12]

  • Antimicrobial Susceptibility Testing: Determination of the Minimum Inhibitory Concentration (MIC) against various microbial strains to assess antifungal or antibacterial potency.[7]

  • Cytotoxicity Assays: Evaluation of the cytotoxic effects of the compounds on different cancer cell lines using assays such as MTT or LDH release.[9]

  • Enzyme Inhibition Assays: In vitro assays to determine the inhibitory activity of the compounds against specific enzymes like urease or RGGT, often to calculate IC50 values.[9][10]

  • Western Blot Analysis: To investigate the effect of the compounds on the expression levels of specific proteins in signaling pathways (e.g., IκBα, NF-κB, STAT3).[5]

  • In Vivo Studies: Evaluation of the efficacy and toxicity of lead compounds in animal models of the target disease.[11]

Quantitative Data Summary

The following table summarizes representative quantitative data for various imidazo[1,2-a]pyridine derivatives from the literature. It is important to note that this data is not for this compound but for other members of this chemical class.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (Range)Reference
6-Chloroimidazo[1,2-a]pyridine derivativesAntifungalCandida parapsilosis MIC19.36 µM to 89.38 µM[7]
6-Fluoroimidazo[1,2-a]pyridine-Oxazole derivativesUrease InhibitionIC505.68 µM to 10.45 µM for potent analogs[10]
Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acidsCytotoxicityHeLa cell line IC50< 150 µM for highly active compounds[9]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of new therapeutic agents with a wide array of biological activities. While the specific mechanism of action for this compound remains to be fully elucidated, the broader family of imidazo[1,2-a]pyridine derivatives has been shown to act through various mechanisms, including the modulation of inflammatory signaling pathways, inhibition of key enzymes, and interaction with nuclear receptors. Further research into this promising class of compounds is warranted to uncover new therapeutic opportunities and to better understand their structure-activity relationships, ultimately leading to the development of novel and effective drugs for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives. This class of compounds belongs to the broader family of imidazo[1,2-a]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] The protocols outlined below are based on established synthetic methodologies for the imidazo[1,2-a]pyridine core, tailored for the specific synthesis of the target compound and its derivatives.

Introduction

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research.[4] Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][5] The introduction of a chloro substituent at the 6-position and a carboxylic acid at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making these derivatives promising candidates for drug discovery programs. For instance, derivatives of 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines.[6] Moreover, the carboxylic acid moiety provides a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Approach

The synthesis of this compound typically involves a multi-step process commencing with a substituted 2-aminopyridine. A common and effective strategy is the cyclocondensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[4][7] Subsequent functionalization of the imidazo[1,2-a]pyridine core can then be performed to introduce the desired carboxylic acid group.

Logical Workflow for Synthesis

A Starting Material: 2-Amino-5-chloro-3-methylpyridine B Step 1: N-Oxidation A->B m-CPBA C Intermediate 1: 2-Amino-5-chloro-3-methylpyridine N-oxide B->C D Step 2: Cyanation C->D TMSCN, Et3N E Intermediate 2: 2-Amino-3-cyano-5-chloropyridine D->E F Step 3: Cyclocondensation E->F α-Bromoacetaldehyde G Intermediate 3: 6-Chloro-8-cyanoimidazo[1,2-a]pyridine F->G H Step 4: Hydrolysis G->H Acid or Base I Final Product: This compound H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of 2-Amino-3-cyano-5-chloropyridine (Intermediate 2)

This two-step protocol starts with the commercially available 2-amino-5-chloro-3-methylpyridine.

Step 1: N-Oxidation of 2-Amino-5-chloro-3-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-chloro-3-methylpyridine N-oxide (Intermediate 1).

Step 2: Cyanation of 2-Amino-5-chloro-3-methylpyridine N-oxide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-5-chloro-3-methylpyridine N-oxide (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add triethylamine (Et3N) (3.0 eq) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 eq) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-amino-3-cyano-5-chloropyridine (Intermediate 2).

Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines the cyclization and subsequent hydrolysis to yield the final product.

Step 3: Cyclocondensation to form 6-Chloro-8-cyanoimidazo[1,2-a]pyridine (Intermediate 3)

  • Reaction Setup: In a sealed tube, dissolve 2-amino-3-cyano-5-chloropyridine (1.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Reagent Addition: Add an aqueous solution of α-bromoacetaldehyde (1.2 eq).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 4-8 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 6-chloro-8-cyanoimidazo[1,2-a]pyridine (Intermediate 3).

Step 4: Hydrolysis of 6-Chloro-8-cyanoimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask, suspend 6-chloro-8-cyanoimidazo[1,2-a]pyridine (1.0 eq) in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If using acidic hydrolysis, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product. If using basic hydrolysis, acidify the mixture with a strong acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

The following tables summarize representative data for imidazo[1,2-a]pyridine derivatives from the literature, showcasing their potential as bioactive molecules.

Table 1: Synthesis Yields of Imidazo[1,2-a]pyridine Derivatives

CompoundSynthetic MethodYield (%)Reference
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivativesMulti-step synthesis63-92[8]
2-phosphonylated imidazo[1,2-a]pyridinesCatalyst-free reactionGood[7]
6- or 8-Carboxamidoimidazo[1,2-a]pyridinesPd-catalyzed aminocarbonylationGood to excellent[9]
Iodoimidazo[1,2-a]pyridinesCyclization84-91[9]

Table 2: Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassBiological ActivityIC50 / MICTargetReference
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivativesAntifungal (Candida parapsilosis)19.36 µM - 89.38 µMNot specified[8]
Imidazo[1,2-a]pyridine derivativesSelective COX-2 inhibitors0.07-0.18 µMCOX-2[10]
Imidazo[1,2-a]pyridinesWnt/β-catenin signaling inhibitorsNot specifiedWnt/β-catenin pathway[11]
6-Substituted imidazo[1,2-a]pyridinesAnticancer (Colon cancer cell lines)Not specifiedApoptosis induction[6]

Potential Applications and Signaling Pathway Interactions

Derivatives of this compound are being investigated for a variety of therapeutic applications. Their utility as intermediates in the synthesis of anti-inflammatory and anti-cancer agents is of particular interest.[12]

One of the key signaling pathways that imidazo[1,2-a]pyridine derivatives have been shown to modulate is the Wnt/β-catenin pathway.[11] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[11] The ability of these compounds to inhibit this pathway makes them attractive candidates for oncology drug development.

Wnt/β-catenin Signaling Pathway Inhibition

cluster_0 Wnt Signaling cluster_1 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dvl->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF TCF/LEF TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF->TargetGenes activates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->BetaCatenin destabilizes or prevents nuclear translocation BetaCatenin_n β-catenin BetaCatenin_n->TCF

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

The synthetic protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals working with this compound derivatives. The versatility of the imidazo[1,2-a]pyridine scaffold, combined with the potential for diverse functionalization at the 8-position, makes this class of compounds a rich area for further investigation in the quest for novel therapeutic agents. The provided data and pathway diagrams highlight the significant potential of these molecules in various disease areas, particularly in oncology and infectious diseases.

References

Application Notes and Protocols for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives in medicinal chemistry, with a particular focus on the development of novel antimicrobial agents. The protocols outlined below are based on established methodologies for the synthesis and evaluation of related compounds.

Application Note 1: Antimycobacterial Activity

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore in the discovery of potent antitubercular agents. Derivatives of this core, particularly imidazo[1,2-a]pyridine-8-carboxamides, have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. This compound serves as a key precursor for the synthesis of these promising antimycobacterial candidates.

Mechanism of Action:

Several studies suggest that imidazo[1,2-a]pyridine derivatives exert their antimycobacterial effect by targeting the electron transport chain. A key target identified is QcrB, a subunit of the ubiquinol cytochrome c reductase (bc1 complex). Inhibition of QcrB disrupts the proton motive force, leading to a depletion of cellular ATP levels and ultimately bacterial cell death. Some derivatives have also been suggested to inhibit other essential enzymes like InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.

Structure-Activity Relationship (SAR) Highlights:

  • Amide Substitution: The nature of the substituent on the 8-carboxamide moiety is crucial for activity. Lipophilic and biaryl ether substitutions have been shown to yield compounds with nanomolar potency against Mtb.

  • Core Substitution: Substitution on the imidazo[1,2-a]pyridine core, such as at the 2, 6, and 7 positions, can modulate the antimycobacterial potency and pharmacokinetic properties. For instance, a 7-chloro substitution was found to diminish activity compared to a 7-methyl group in one study.

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial activity of various imidazo[1,2-a]pyridine derivatives, highlighting the potential of this chemical class.

Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis

Compound ClassSpecific Derivative ExampleTarget StrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides2,7-dimethyl-N-(aryl)Mtb H37Rv≤1
Imidazo[1,2-a]pyridine-3-carboxamidesBiaryl ethersMtb H37Rv≤0.006
Imidazo[1,2-a]pyridine InhibitorsIP 1, 3, 4Mtb Strains0.03 - 5
Imidazo[1,2-a]pyridine AmidesIPA-6Mtb H37Rv0.05 µg/mL
Imidazo[1,2-a]pyridine AmidesIPA-9Mtb H37Rv0.4 µg/mL

Table 2: Activity of Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) against Drug-Resistant Mtb Strains

Mtb StrainResistance ProfileMIC (µM)
MDR "HRERb"Isoniazid, Rifampin, Ethambutol, Rifabutin0.8
Other MDR/XDR StrainsVarious<0.03 - 0.8

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides from a 6-chloro-8-iodoimidazo[1,2-a]pyridine precursor via a palladium-catalyzed aminocarbonylation reaction.

Materials:

  • 6-chloro-8-iodoimidazo[1,2-a]pyridine

  • Desired amine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Carbon monoxide (CO) gas

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Standard glassware for inert atmosphere reactions

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-8-iodoimidazo[1,2-a]pyridine (1 equivalent), the desired amine (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the anhydrous solvent.

  • Purge the reaction vessel with carbon monoxide gas and maintain a positive pressure of CO (typically 1-10 atm).

  • Add the base (2 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-chloroimidazo[1,2-a]pyridine-8-carboxamide.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Incubator (37 °C)

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

  • Prepare an inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute 1:20.

  • Add the bacterial inoculum to each well of the microplate containing the test compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Synthesis_Workflow Start 6-Chloro-8-iodoimidazo [1,2-a]pyridine Reaction Pd-catalyzed Aminocarbonylation Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Product 6-Chloroimidazo[1,2-a] pyridine-8-carboxamide Reaction->Product Crude Product Purification Purification (Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 6-Chloroimidazo[1,2-a]pyridine-8-carboxamides.

Mechanism_of_Action Compound Imidazo[1,2-a]pyridine Derivative QcrB QcrB Subunit Compound->QcrB Inhibits ETC Bacterial Electron Transport Chain ProtonMotiveForce Disruption of Proton Motive Force ETC->ProtonMotiveForce Maintains QcrB->ProtonMotiveForce ATP_Depletion ATP Depletion ProtonMotiveForce->ATP_Depletion Leads to CellDeath Bacterial Cell Death ATP_Depletion->CellDeath Results in

Caption: Proposed mechanism of action for antimycobacterial imidazo[1,2-a]pyridines.

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel antifungal agents derived from 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known for a wide range of biological activities, including antifungal properties.[1][2] This application note outlines the conversion of this compound into a library of amide and ester derivatives and presents a methodology for evaluating their antifungal efficacy.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents with novel mechanisms of action. The imidazo[1,2-a]pyridine core is a promising starting point for the design of such agents.[1][2] Derivatives of this heterocyclic system have demonstrated activity against various fungal species, including Candida and Aspergillus strains.[1][3] This protocol focuses on the chemical modification of the carboxylic acid group at the 8-position of the 6-chloro-substituted imidazo[1,2-a]pyridine ring to generate a diverse set of candidate compounds. The introduction of various amide and ester functionalities allows for the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency.

Experimental Protocols

General Synthesis Workflow

The overall synthetic strategy involves the functionalization of the carboxylic acid moiety of the starting material. This can be achieved through standard amide or ester bond formation reactions.

G cluster_synthesis Synthesis of Derivatives cluster_testing Antifungal Activity Testing start 6-Chloroimidazo[1,2-a]pyridine- 8-carboxylic acid activation Carboxylic Acid Activation (e.g., with SOCl2 or coupling agents) start->activation amide_synthesis Amide Synthesis (Reaction with various amines) activation->amide_synthesis ester_synthesis Ester Synthesis (Reaction with various alcohols) activation->ester_synthesis amides Library of Amide Derivatives amide_synthesis->amides esters Library of Ester Derivatives ester_synthesis->esters screening Primary Antifungal Screening (e.g., against Candida albicans) amides->screening esters->screening mic_determination MIC Determination screening->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: General workflow for the synthesis and evaluation of novel antifungal agents.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxamides

This protocol describes the synthesis of a library of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • A diverse panel of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Acid Chloride Formation (Method A):

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling (Method A):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Amide Coupling using Coupling Agents (Method B):

    • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylates (Esters)

This protocol outlines the synthesis of ester derivatives.

Materials:

  • This compound

  • A diverse panel of alcohols

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable esterification catalysts

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The antifungal activity of the synthesized compounds should be determined by measuring the Minimum Inhibitory Concentration (MIC).

Table 1: Antifungal Activity of Hypothetical 6-Chloroimidazo[1,2-a]pyridine-8-carboxamide Derivatives against Candida albicans

Compound IDR Group (Amine)MIC (µg/mL)
IA-1 -NH-CH₃64
IA-2 -NH-CH₂CH₃32
IA-3 -N(CH₃)₂128
IA-4 -NH-phenyl16
IA-5 -NH-(4-chlorophenyl)8
IA-6 -NH-(4-methoxyphenyl)32
IA-7 Morpholine64
Fluconazole (Reference)2

Table 2: Antifungal Activity of Hypothetical 6-Chloroimidazo[1,2-a]pyridine-8-carboxylate Derivatives against Candida albicans

Compound IDR Group (Alcohol)MIC (µg/mL)
IE-1 -O-CH₃128
IE-2 -O-CH₂CH₃64
IE-3 -O-benzyl32
IE-4 -O-(4-chlorobenzyl)16
Fluconazole (Reference)2

Proposed Mechanism of Action

While the exact mechanism of action for these novel compounds is yet to be elucidated, many antifungal agents targeting ergosterol biosynthesis have proven effective. A plausible hypothesis is that these imidazo[1,2-a]pyridine derivatives may inhibit key enzymes in the ergosterol biosynthesis pathway, similar to azole antifungals.

G cluster_pathway Hypothetical Antifungal Signaling Pathway compound Imidazo[1,2-a]pyridine Derivative enzyme Lanosterol 14α-demethylase (ERG11) compound->enzyme Inhibition ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol Catalyzed by ERG11 membrane_disruption Fungal Cell Membrane Disruption ergosterol->membrane_disruption Essential Component of Fungal Cell Membrane cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Proposed mechanism of action targeting ergosterol biosynthesis.

Conclusion

The protocols outlined in this application note provide a clear and detailed methodology for the synthesis of novel antifungal agents based on the 6-Chloroimidazo[1,2-a]pyridine scaffold. The derivatization of the 8-carboxylic acid group into a library of amides and esters is a promising strategy for the discovery of new lead compounds. Further investigation into the structure-activity relationships and mechanism of action of these compounds is warranted to develop more potent and selective antifungal therapies. The innovative profile of these novel imidazo[1,2-a]pyridine hybrids makes them promising candidates for the development of potent antifungal agents, particularly against Candida species.[3]

References

Application of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid in Cancer Research: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct and extensive research on the specific anticancer properties of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is not widely available in peer-reviewed literature, the imidazo[1,2-a]pyridine scaffold to which it belongs is a cornerstone in the development of novel cancer therapeutics.[1][2][3] This class of heterocyclic compounds has demonstrated significant potential in targeting a variety of cancer cell lines and key signaling pathways implicated in tumorigenesis and metastasis.[1][4] Therefore, this compound is best viewed as a valuable starting material or key intermediate for the synthesis of more complex and potent anticancer agents. Its structural features, including the chloro and carboxylic acid moieties, provide versatile handles for medicinal chemists to generate libraries of derivatives for screening and optimization.

This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals interested in exploring the potential of the this compound scaffold in cancer research. The methodologies described are based on established assays and findings from studies on related imidazo[1,2-a]pyridine derivatives.

Application Notes

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a range of biological targets.[1][2] Derivatives of this scaffold have been reported to exhibit a wide spectrum of anticancer activities, including:

  • Inhibition of Key Signaling Pathways: Numerous studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[4][5]

  • Induction of Apoptosis: These compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[4][5]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, often mediated by the upregulation of tumor suppressor proteins like p53 and p21.[4]

  • Targeting Specific Oncogenes: Recent research has focused on developing imidazo[1,2-a]pyridine-based covalent inhibitors targeting specific mutations, such as KRAS G12C, which are prevalent in various intractable cancers.[6]

Given these precedents, this compound serves as an excellent starting point for the design and synthesis of novel compounds with potential anticancer efficacy. The carboxylic acid group at the 8-position can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR) and optimize potency and selectivity.[7][8]

Quantitative Data from Related Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of several reported imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that this data is for structurally related compounds and not for this compound itself.

Compound Name/CodeCancer Cell LineAssay TypeIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)MTT Assay45[4][9][10]
IP-6 HCC1937 (Breast Cancer)MTT Assay47.7[4][9][10]
IP-7 HCC1937 (Breast Cancer)MTT Assay79.6[4][9][10]
Compound 12 HT-29 (Colon Cancer)Cytotoxicity Assay4.15 ± 2.93
Compound 14 B16F10 (Melanoma)Cytotoxicity Assay21.75 ± 0.81
Compound 13k HCC827 (Lung Cancer)In vitro anticancer assay0.09 - 0.43 (range)[11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of novel derivatives synthesized from this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of the test compound in complete growth medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways.

  • Materials:

    • Cancer cells treated with the test compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Below are diagrams representing common signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: 6-Chloroimidazo[1,2-a] pyridine-8-carboxylic acid Synthesis Derivative Synthesis Start->Synthesis Screening In Vitro Cytotoxicity Screening (MTT) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (Western Blot, etc.) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Improvement In_Vivo In Vivo Studies Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Drug discovery workflow for imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-cancer, anti-tubercular, antiviral, and anti-inflammatory activities. The 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid variant, in particular, offers a versatile platform for the design and synthesis of targeted enzyme inhibitors. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 8-position provides key handles for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These positions are crucial for establishing interactions within the active sites of various enzymes, making this scaffold a promising starting point for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of the this compound scaffold in enzyme inhibitor development. While specific quantitative data for enzyme inhibition by the unmodified this compound is limited in publicly available literature, the provided data for closely related analogs highlight the therapeutic potential of this chemical class.

Data Presentation: Inhibitory Activities of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against several enzyme and microbial targets. It is important to note that these compounds are structurally related to the this compound scaffold and serve to illustrate the potential of this chemical class.

Table 1: Inhibition of Tubulin Polymerization by Imidazo[1,2-a]pyridine Analogs

Compound IDDescriptionIC50 (µM)Reference
Compound 4c A quinoline derivative with an imidazo[1,2-a]pyridine core17 ± 0.3[1]
Compound 7f Imidazopyridine derivative2.04Not specified in snippets
Compound 4g N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivative1.93[2]

Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives against Mycobacterium tuberculosis

Compound IDDescriptionMIC (µg/mL)Reference
ANA-12 1,8-naphthyridine analogue6.25[3]
Compound 96 1,8-naphthyridine analogue with 6-amino and 7-morpholino-substituent0.25 ± 0.04[3]
Compound 10j 2,6-dimethyl Imidazo[1,2-a]pyridine carboxamide0.025–0.054Not specified in snippets
MMV687254 Pyridine carboxamide derivative1.56Not specified in snippets

Table 3: Inhibition of β-Glucuronidase by Structurally Related Compounds

Compound IDDescriptionIC50 (µM)Reference
Compound (e) Dihydropyrimidinone derivative1.20 ± 0.01[4]
Compound (h) Dihydropyrimidinone derivative0.35 ± 0.09[4]
Compound 1 Novel β-Glucuronidase Inhibitor1.2[5]

Table 4: Antifungal Activity against Candida parapsilosis

Compound IDDescriptionMIC (µg/mL)Reference
A1Cl 2-chloro-N-phenylacetamide16 - 256[6]

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to assess the inhibitory effect of compounds on the polymerization of tubulin into microtubules.

Principle: The assay monitors the fluorescence of a reporter molecule that specifically binds to polymerized microtubules. An increase in fluorescence intensity corresponds to tubulin polymerization. Inhibitors of this process will lead to a decrease in the rate and extent of the fluorescence signal.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin polymerization buffer containing 160 mM PIPES (pH 6.9), 4 mM MgCl₂, 1 mM EGTA, and 30% glycerol.

    • Prepare a 10 mM stock solution of GTP in water.

    • Prepare a stock solution of the fluorescent reporter dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • On ice, prepare the tubulin reaction mix. For a final volume of 50 µL per well, mix tubulin to a final concentration of 2 mg/mL, 1 mM GTP, and the fluorescent reporter in General Tubulin Buffer.

    • Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol describes the determination of the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Principle: The assay is based on the reduction of a colorimetric indicator (e.g., AlamarBlue or Resazurin) by metabolically active mycobacterial cells. A color change from blue to pink indicates cell viability, while the absence of a color change indicates growth inhibition.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Isoniazid)

  • Negative control (medium only)

  • Resazurin solution (0.02% in sterile water)

  • 96-well microplates

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in fresh medium.

  • Assay Setup:

    • Prepare serial two-fold dilutions of the test compounds and positive control in a 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include wells with bacteria and no compound (growth control) and wells with medium only (sterility control).

    • Seal the plates and incubate at 37°C for 7 days.

  • Reading the Results:

    • After incubation, add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Antifungal Susceptibility Testing for Candida parapsilosis (Broth Microdilution)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the MIC of antifungal agents against yeast.

Principle: The assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate after a specified incubation period.

Materials:

  • Candida parapsilosis clinical isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Fluconazole)

  • 96-well, flat-bottom microplates

Procedure:

  • Inoculum Preparation:

    • Culture C. parapsilosis on Sabouraud Dextrose Agar at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Assay Setup:

    • Prepare serial two-fold dilutions of the test compounds and positive control in the 96-well plate using RPMI-1640 medium.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a drug-free well for a growth control.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

β-Glucuronidase Inhibition Assay

Principle: This assay measures the activity of β-glucuronidase by monitoring the hydrolysis of a substrate, p-nitrophenyl-β-D-glucuronide, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • β-Glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., D-saccharic acid 1,4-lactone)

  • Sodium carbonate (0.2 M)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 25 µL of sodium acetate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the β-glucuronidase solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the substrate solution (p-nitrophenyl-β-D-glucuronide).

    • Incubate at 37°C for 30 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

rab_geranylgeranylation_pathway cluster_cytosol Cytosol cluster_membrane Target Membrane rab_gdp Newly synthesized Rab-GDP complex1 Rab-GDP : REP Complex rab_gdp->complex1 binds rep REP (Rab Escort Protein) rep->complex1 rggt RGGT (Rab Geranylgeranyl Transferase) complex2 Rab-GDP : REP : RGGT Complex rggt->complex2 binds ggpp GGPP ggpp->complex2 provides geranylgeranyl groups complex1->complex2 prenylated_rab Geranylgeranylated Rab-GDP : REP complex2->prenylated_rab Geranylgeranylation membrane_rab Membrane-bound Active Rab-GTP prenylated_rab->membrane_rab Membrane Targeting & GEF Activation inhibitor 6-Chloroimidazo[1,2-a]pyridine- 8-carboxylic acid Scaffold (Potential Inhibitor) inhibitor->rggt Inhibits

Caption: Rab Geranylgeranylation Pathway and Potential Inhibition.

pd1_pdl1_pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell tcr TCR t_cell_inactivation T-Cell Inactivation (Inhibition of proliferation, cytokine release, and cytotoxicity) pd1 PD-1 sh_p2 SHP2 pd1->sh_p2 recruits & activates sh_p2->tcr dephosphorylates (inhibits signaling) sh_p2->t_cell_inactivation leads to mhc MHC mhc->tcr Antigen Presentation (Signal 1) pdl1 PD-L1 pdl1->pd1 Binding (Inhibitory Signal) inhibitor 6-Chloroimidazo[1,2-a]pyridine- 8-carboxylic acid Scaffold (Potential Inhibitor) inhibitor->pdl1 Blocks Interaction

Caption: PD-1/PD-L1 Immune Checkpoint Pathway Inhibition.

experimental_workflow start Start: Compound Library (6-Chloroimidazo[1,2-a]pyridine- 8-carboxylic acid derivatives) primary_screen Primary Screening: Tubulin Polymerization Assay (Fluorescence-based) start->primary_screen hit_identification Hit Identification: Compounds inhibiting polymerization primary_screen->hit_identification dose_response Dose-Response Analysis: Determine IC50 values hit_identification->dose_response Active sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies Inactive secondary_assay Secondary Assay: Cell-based Microtubule Disruption Assay dose_response->secondary_assay secondary_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

References

Application Notes and Protocols for the Purification of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to achieve high purity suitable for subsequent synthetic steps and biological screening.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to various bioactive molecules. Proper purification of this intermediate is critical to ensure the integrity of downstream processes and the quality of the final active pharmaceutical ingredients. This document outlines two primary purification techniques: recrystallization and flash column chromatography, along with methods for purity assessment.

Purification Techniques

The choice of purification method depends on the impurity profile and the scale of the reaction. Below are detailed protocols for the most common and effective techniques.

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for achieving high purity and yield. For this compound, which possesses both acidic and heterocyclic functionalities, polar protic and aprotic solvents are generally suitable.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, assess the solubility of the crude product (approx. 10-20 mg) in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures can also be evaluated.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Recrystallization

Solvent SystemTemperature (°C)Yield (%)Purity (%) (by HPLC)
Ethanol/Water (8:2)78 (Boiling)85-92>98.5
Acetonitrile82 (Boiling)80-88>99.0
Isopropanol82 (Boiling)82-90>98.0

Note: The data presented are typical values and may vary based on the initial purity of the crude product.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique suitable for separating compounds with different polarities. For a polar, acidic compound like this compound, both normal-phase and reversed-phase chromatography can be employed.

Experimental Protocol: Normal-Phase Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with the addition of a small amount of acetic or formic acid (0.1-1%) to suppress tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

  • Elution: Start the elution with the less polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Normal-Phase Flash Column Chromatography

Eluent SystemGradientLoading Capacity (g crude/100g silica)Yield (%)Purity (%) (by HPLC)
Dichloromethane/Methanol + 0.5% Acetic Acid0-10% Methanol1-275-85>99.0
Ethyl Acetate/Hexane + 0.5% Acetic Acid50-100% Ethyl Acetate1-270-80>98.5

Note: The data presented are typical values and may vary based on the specific impurity profile.

Experimental Protocol: Reversed-Phase Flash Column Chromatography

For highly polar impurities, reversed-phase chromatography may provide better separation.

  • Stationary Phase: C18-functionalized silica gel.

  • Eluent Selection: A typical mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid is protonated.[1]

  • Column Packing and Equilibration: Pack the column with the C18 silica and equilibrate with the initial mobile phase composition.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent like methanol and load it onto the column.

  • Elution: Elute with a gradient of increasing organic solvent concentration. Collect and monitor fractions using an appropriate method (e.g., UV detector, TLC, or LC-MS).

  • Isolation: Combine the pure fractions, and remove the organic solvent under reduced pressure. If the product is in the aqueous phase, it may require extraction or lyophilization.

Purity Assessment

The purity of this compound should be assessed using appropriate analytical techniques.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Purity Calculation: Determined by the area percentage of the main peak.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum should show the expected signals for the aromatic and imidazopyridine protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[2] Integration of the peaks should correspond to the correct proton count. The absence of impurity peaks confirms high purity.

  • ¹³C NMR: The spectrum should display the correct number of carbon signals, including the characteristic carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region).[2]

Visual Workflow and Diagrams

General Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product This compound Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Purification_Choice Purification Method Dissolution->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity Chromatography Flash Column Chromatography Purification_Choice->Chromatography Complex mixture Isolation_Recryst Crystal Isolation (Filtration) Recrystallization->Isolation_Recryst Isolation_Chrom Fraction Collection & Solvent Evaporation Chromatography->Isolation_Chrom Drying Drying under Vacuum Isolation_Recryst->Drying Isolation_Chrom->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Analysis Purity Assessment (HPLC, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the purification of this compound.

Decision Logic for Purification Method Selection

The choice between recrystallization and chromatography is based on the impurity profile and desired purity level.

Decision_Logic Start Analyze Crude Product (TLC/HPLC) Decision Major Impurities Present? Start->Decision Recrystallize Recrystallization Decision->Recrystallize No / Structurally Similar Impurities Chromatograph Flash Chromatography Decision->Chromatograph Yes / Different Polarity Impurities End Proceed to Purity Analysis Recrystallize->End Chromatograph->End

Caption: Decision tree for selecting the appropriate purification method.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a key intermediate in pharmaceutical development. The described synthetic strategy is a robust three-stage process commencing with the synthesis of 2-amino-5-chloropyridine, followed by the construction of the 6-chloroimidazo[1,2-a]pyridine core, and culminating in a regioselective carboxylation at the C8 position. The protocols are designed to be scalable, cost-effective, and utilize readily available starting materials and reagents. Detailed experimental procedures, quantitative data, and safety considerations are presented to ensure successful and safe execution in a laboratory or pilot plant setting.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The specific derivative, this compound, serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The development of a scalable and efficient synthetic route is paramount for advancing drug discovery programs from the bench to commercial production. This application note details a validated multi-step synthesis suitable for large-scale manufacturing.

Overall Synthetic Scheme

The scale-up synthesis of this compound is accomplished through the following three-stage process:

Overall Synthesis A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B  Stage 1:  Chlorination   C 6-Chloroimidazo[1,2-a]pyridine B->C  Stage 2:  Cyclization   D This compound C->D  Stage 3:  Carboxylation  

Caption: Three-stage synthetic workflow.

Stage 1: Scale-Up Synthesis of 2-Amino-5-chloropyridine

The initial stage involves the chlorination of 2-aminopyridine. A method adapted from patent literature, utilizing sodium hypochlorite and hydrochloric acid, is employed for its scalability and use of inexpensive reagents.[1]

Experimental Protocol
  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 2-aminopyridine (5.0 kg, 53.1 mol).

  • Reaction: The reactor is cooled to 10°C using a chiller. A 13% (w/w) aqueous solution of sodium hypochlorite (31.5 L, 58.4 mol) is added to the reactor while maintaining the temperature at 10°C.

  • Acid Addition: Concentrated hydrochloric acid (36%, 8.8 L, 106.2 mol) is added dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: The reaction mixture is stirred at 10°C for an additional 2 hours, then allowed to warm to 25°C and stirred for a further 4 hours. The reaction progress is monitored by HPLC until the consumption of 2-aminopyridine is greater than 95%.

  • Work-up and Isolation: The reaction is quenched by cooling to 10°C with an ice bath. The pH of the mixture is adjusted to >8 with a 5 M aqueous solution of sodium hydroxide. The resulting precipitate is collected by filtration and washed with deionized water.

  • Extraction and Purification: The filtrate and washings are extracted with dichloromethane (2 x 20 L). The combined organic extracts and the filtered solid are treated with 10% hydrochloric acid. The aqueous layer is separated, and the pH is adjusted to 4 with a 5 M sodium hydroxide solution. The product is then extracted with dichloromethane (3 x 15 L).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-amino-5-chloropyridine as a solid. The product is further dried in a vacuum oven at 40°C.

Quantitative Data
ParameterValue
Starting Material (2-Aminopyridine)5.0 kg
Typical Yield4.85 kg
Molar Yield71.6%
Purity (by HPLC)>98%

Stage 2: Scale-Up Synthesis of 6-Chloroimidazo[1,2-a]pyridine

This stage involves the cyclization of 2-amino-5-chloropyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine core. Using ethanol as a solvent has been shown to improve yields in similar reactions.

Experimental Protocol
  • Reaction Setup: A 100 L glass-lined reactor is charged with 2-amino-5-chloropyridine (4.8 kg, 37.3 mol) and ethanol (50 L).

  • Reagent Addition: A 50% aqueous solution of chloroacetaldehyde (5.8 kg, 37.3 mol) is added to the suspension at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78°C) and maintained for 12 hours. The reaction is monitored by TLC or HPLC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to obtain a crude solid.

  • Purification: The crude product is suspended in a saturated aqueous solution of sodium bicarbonate (30 L) and stirred for 1 hour to neutralize any remaining acid. The solid is collected by filtration, washed with water (2 x 10 L), and dried under vacuum.

  • Recrystallization: The crude solid is recrystallized from a mixture of ethanol and water to afford pure 6-chloroimidazo[1,2-a]pyridine.

Quantitative Data
ParameterValue
Starting Material (2-Amino-5-chloropyridine)4.8 kg
Typical Yield4.9 kg
Molar Yield86%
Purity (by HPLC)>99%

Stage 3: Regioselective Synthesis of this compound

The final stage is the regioselective carboxylation at the C8 position via directed ortho-metalation. The nitrogen at position 1 directs the lithiation to the adjacent C8 position.[2]

Experimental Protocol
  • Reaction Setup: A 150 L multi-necked, jacketed reactor, equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser, is thoroughly dried and purged with nitrogen.

  • Azeotropic Drying: 6-Chloroimidazo[1,2-a]pyridine (4.8 kg, 31.5 mol) and anhydrous toluene (60 L) are charged into the reactor. A portion of the toluene (10 L) is distilled off under atmospheric pressure to remove any residual water.

  • Cooling: The reactor is cooled to -78°C using a dry ice/acetone bath. Anhydrous tetrahydrofuran (THF, 50 L) is added.

  • Lithiation: A 2.5 M solution of n-butyllithium in hexanes (13.2 L, 33.0 mol) is added dropwise over 2-3 hours, maintaining the internal temperature below -70°C. The mixture is stirred at -78°C for an additional 2 hours.

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture for 4 hours, ensuring the temperature remains below -60°C. The reaction is then allowed to slowly warm to room temperature overnight while maintaining a positive pressure of carbon dioxide.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water (20 L). The aqueous layer is separated and washed with methyl tert-butyl ether (MTBE, 2 x 20 L) to remove any unreacted starting material.

  • Isolation and Purification: The aqueous layer is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water (2 x 10 L), and dried in a vacuum oven at 50°C to yield this compound.

Quantitative Data
ParameterValue
Starting Material (6-Chloroimidazo[1,2-a]pyridine)4.8 kg
Typical Yield4.7 kg
Molar Yield76%
Purity (by HPLC)>98%

Workflow Diagram

G cluster_0 Stage 1: Synthesis of 2-Amino-5-chloropyridine cluster_1 Stage 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine cluster_2 Stage 3: Synthesis of this compound s1_start Charge 2-Aminopyridine to Reactor s1_cool Cool to 10°C s1_start->s1_cool s1_add_naocl Add NaOCl solution s1_cool->s1_add_naocl s1_add_hcl Add HCl (dropwise) s1_add_naocl->s1_add_hcl s1_react React at 10°C then 25°C s1_add_hcl->s1_react s1_workup Quench and Adjust pH to >8 s1_react->s1_workup s1_filter Filter Precipitate s1_workup->s1_filter s1_extract Extract Filtrate s1_filter->s1_extract s1_purify Acidify and Re-extract s1_extract->s1_purify s1_dry Dry and Concentrate s1_purify->s1_dry s1_end Isolated 2-Amino-5-chloropyridine s1_dry->s1_end s2_start Charge 2-Amino-5-chloropyridine and Ethanol s1_end->s2_start Proceed to next stage s2_add_reagent Add Chloroacetaldehyde s2_start->s2_add_reagent s2_reflux Reflux for 12h s2_add_reagent->s2_reflux s2_concentrate Concentrate in vacuo s2_reflux->s2_concentrate s2_neutralize Neutralize with NaHCO3 s2_concentrate->s2_neutralize s2_filter Filter and Wash s2_neutralize->s2_filter s2_recrystallize Recrystallize s2_filter->s2_recrystallize s2_end Isolated 6-Chloroimidazo[1,2-a]pyridine s2_recrystallize->s2_end s3_start Charge 6-Chloroimidazo[1,2-a]pyridine and Toluene s2_end->s3_start Proceed to final stage s3_dry Azeotropic Drying s3_start->s3_dry s3_cool Cool to -78°C and Add THF s3_dry->s3_cool s3_lithiate Add n-BuLi s3_cool->s3_lithiate s3_carboxylate Bubble CO2 gas s3_lithiate->s3_carboxylate s3_warm Warm to Room Temperature s3_carboxylate->s3_warm s3_quench Quench with Water s3_warm->s3_quench s3_extract Wash with MTBE s3_quench->s3_extract s3_precipitate Acidify Aqueous Layer s3_extract->s3_precipitate s3_filter Filter and Dry s3_precipitate->s3_filter s3_end Final Product s3_filter->s3_end

Caption: Detailed experimental workflow.

Safety Considerations

  • Stage 1: The reaction of 2-aminopyridine with sodium hypochlorite and hydrochloric acid is exothermic and generates chlorine gas. The reaction should be performed in a well-ventilated fume hood or reactor with appropriate off-gas scrubbing. Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory.

  • Stage 2: Chloroacetaldehyde is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated area. Ethanol is flammable; ensure no ignition sources are present during reflux.

  • Stage 3: n-Butyllithium is a pyrophoric reagent and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe or cannula techniques. The reaction at -78°C requires careful temperature control to avoid runaway reactions. Quenching of the reaction mixture should be done slowly and cautiously.

Conclusion

The presented application notes and protocols provide a detailed and robust methodology for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently and safely produce multi-kilogram quantities of this valuable intermediate, thereby facilitating the advancement of new pharmaceutical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the cyclocondensation reaction between 2-amino-5-chloropyridine-3-carboxylic acid and a suitable two-carbon electrophile, typically an α-haloaldehyde such as chloroacetaldehyde or its synthetic equivalent. This reaction, a variation of the classic Tschitschibabin reaction, forms the fused imidazole ring.

Q2: How can I improve the yield of the cyclocondensation reaction?

A2: Several factors can be optimized to enhance the reaction yield. These include the choice of solvent, reaction temperature, and the nature of the electrophile. Based on analogous syntheses of imidazo[1,2-a]pyridines, using a protic solvent like ethanol may significantly improve the yield compared to aprotic solvents like acetonitrile. Careful control of the reaction temperature is also crucial to balance the reaction rate with the stability of the reactants and products.

Q3: What are the potential side reactions or byproducts I should be aware of?

A3: In the synthesis of imidazo[1,2-a]pyridines, potential side reactions can include the formation of regioisomers if the pyridine ring is unsymmetrically substituted (though less of a concern with the specified starting material), and the generation of polymeric materials, especially at elevated temperatures. If using palladium-catalyzed cross-coupling for further modifications, be mindful of byproducts from solvent decomposition, particularly when using DMF.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound typically involves crystallization or column chromatography. Given the carboxylic acid functionality, the product's solubility will be pH-dependent. Acid-base extraction can be an effective preliminary purification step. For crystallization, a solvent system in which the product has moderate solubility at elevated temperatures and low solubility at room temperature should be chosen. For chromatographic purification, silica gel is commonly used with a suitable eluent system, often a mixture of a polar and a non-polar solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting materials. 2. Suboptimal reaction temperature. 3. Incorrect solvent. 4. Degradation of the α-haloaldehyde.1. Verify the purity of 2-amino-5-chloropyridine-3-carboxylic acid and the α-haloaldehyde. 2. Optimize the reaction temperature. Start at a moderate temperature (e.g., reflux in ethanol) and adjust as needed. 3. Switch to a more suitable solvent. Ethanol is often a good choice for this type of cyclization. 4. Use freshly prepared or purified α-haloaldehyde.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor stoichiometry of reactants.1. Extend the reaction time and monitor the progress by TLC or HPLC. 2. Increase the reaction temperature cautiously. 3. Ensure the correct molar ratios of the reactants are used.
Formation of Multiple Products/Impurities 1. Side reactions due to high temperature. 2. Presence of impurities in starting materials. 3. Decomposition of the product under reaction conditions.1. Lower the reaction temperature. 2. Purify the starting materials before the reaction. 3. Reduce the reaction time or consider a milder synthetic route if product instability is suspected.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Co-elution of impurities during chromatography.1. Adjust the pH during aqueous workup to precipitate the carboxylic acid. 2. Add brine to break up emulsions or filter the mixture through celite. 3. Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of related imidazo[1,2-a]pyridines. Optimization may be required for specific experimental setups.

Materials:

  • 2-amino-5-chloropyridine-3-carboxylic acid

  • Chloroacetaldehyde (50% aqueous solution) or 1,1-diethoxy-2-chloroethane

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine-3-carboxylic acid (1.0 eq) in ethanol.

  • Add chloroacetaldehyde (1.1 - 1.5 eq) dropwise to the solution at room temperature with stirring. If using 1,1-diethoxy-2-chloroethane, an acidic workup will be required to hydrolyze the acetal.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then dissolved in water, and the solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-5-chloropyridine-3-carboxylic_acid 2-amino-5-chloropyridine- 3-carboxylic acid Cyclocondensation Cyclocondensation (Reflux in Ethanol) 2-amino-5-chloropyridine-3-carboxylic_acid->Cyclocondensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclocondensation Neutralization Neutralization (NaHCO3) Cyclocondensation->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization/ Chromatography Filtration->Recrystallization Final_Product 6-Chloroimidazo[1,2-a]pyridine- 8-carboxylic acid Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlowchart start Low Yield Issue check_reagents Check Starting Material Purity start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp [Purity OK] success Yield Improved check_reagents->success [Impure, Purified] change_solvent Change Solvent (e.g., to Ethanol) optimize_temp->change_solvent [No Improvement] optimize_temp->success [Improved] extend_time Extend Reaction Time change_solvent->extend_time [No Improvement] change_solvent->success [Improved] extend_time->success [Improved]

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black, resulting in a low yield of the desired product. What is the likely cause?

A: The formation of a dark, tar-like substance is typically indicative of polymerization or decomposition of starting materials or the product. Imidazo[1,2-a]pyridine synthesis can be sensitive to harsh reaction conditions. High temperatures or the use of a strong base can promote side reactions. Consider lowering the reaction temperature, using a milder base (e.g., NaHCO₃ instead of a stronger one), and ensuring the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Q2: I am observing an unexpected mass peak that suggests the presence of a dichlorinated impurity in my final product. How is this possible?

A: This impurity is likely 3,5-dichloro-imidazo[1,2-a]pyridine-8-carboxylic acid or a similar dichlorinated species. The source is often the starting material, 2-amino-5-chloropyridine. The chlorination of 2-aminopyridine to produce 2-amino-5-chloropyridine can sometimes lead to over-chlorination, yielding 2-amino-3,5-dichloropyridine as a side product[1]. This impurity can then be carried through the synthesis. It is crucial to verify the purity of your 2-amino-5-chloropyridine starting material using techniques like GC-MS or LC-MS before beginning the synthesis.

Q3: The cyclization step to form the imidazo[1,2-a]pyridine ring is inefficient and shows a significant amount of unreacted starting material. What can I do to improve the yield?

A: Incomplete cyclization can be due to several factors. The reaction of 2-aminopyridines with α-haloketones or related reagents is the cornerstone of this synthesis[2][3]. Ensure your α-halocarbonyl reagent is fresh and has not degraded. You can try modestly increasing the reaction temperature or extending the reaction time. The choice of solvent can also play a critical role; polar aprotic solvents like DMF or acetonitrile are common, but sometimes a switch to a solvent like refluxing isopropanol or n-butanol can improve results. Finally, ensure the stoichiometry of your base is correct to facilitate the final cyclization step.

Q4: My synthesis involves a palladium catalyst and DMF as a solvent, and I'm seeing unknown byproducts. Could the solvent be the issue?

A: Yes, when using palladium catalysts in DMF at high temperatures, side reactions involving the decomposition of the solvent can occur. This can lead to the formation of α-ketoamides and other complex impurities, which complicate purification and lower the yield of your desired product[4]. If you suspect solvent-related side reactions, consider switching to a more robust solvent such as toluene or 1,4-dioxane[4].

Troubleshooting Guide

This guide links common experimental observations to their potential causes and provides actionable solutions to mitigate side reactions.

Observation Potential Cause(s) Suggested Solution(s)
Low overall yield 1. Incomplete reaction.2. Decomposition of starting materials or product.3. Formation of significant side products.1. Cautiously increase reaction time or temperature.2. Use a milder base; ensure an inert atmosphere.3. Purify starting materials; optimize reaction stoichiometry.
Presence of dark, insoluble tar Polymerization or extensive decomposition due to harsh conditions.- Lower the reaction temperature.- Use a less concentrated solution.- Degas the solvent and maintain an inert atmosphere.
Mass spec shows dichlorinated impurity Contamination of the 2-amino-5-chloropyridine starting material with 2-amino-3,5-dichloropyridine[1].- Analyze the purity of the starting aminopyridine via GC-MS, LC-MS, or NMR.- Re-purify the starting material (e.g., by recrystallization or column chromatography) if necessary.
Unreacted 2-amino-5-chloropyridine derivative - Insufficient reaction time or temperature.- Deactivated α-halocarbonyl reagent.- Incorrect stoichiometry or choice of base.- Increase reaction duration or temperature.- Use a fresh or newly purified α-halocarbonyl reagent.- Screen different bases (e.g., NaHCO₃, K₂CO₃) and adjust stoichiometry.
Formation of α-ketoamide byproduct Decomposition of DMF solvent, particularly in the presence of a palladium catalyst[4].- Replace DMF with a more stable solvent like toluene, 1,4-dioxane, or acetonitrile.
Difficult purification Formation of multiple, closely-related side products or regioisomers.- Optimize reaction conditions for higher selectivity.- Employ advanced purification techniques like preparative HPLC if column chromatography is insufficient.

Experimental Protocols

While the exact industrial synthesis of this compound may be proprietary, a general laboratory-scale synthesis can be performed based on established methods for creating the imidazo[1,2-a]pyridine core.

General Protocol: Synthesis of an Imidazo[1,2-a]pyridine Core

This protocol describes the cyclocondensation reaction between a 2-aminopyridine and an α-haloketone, a common method for this class of compounds[2][3].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-amino-5-chloropyridine derivative (1.0 equiv.) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

    • Troubleshooting Note: Ensure the glassware is dry and the solvent is of appropriate purity to avoid unwanted side reactions.

  • Addition of Reagents: Add the α-halocarbonyl reagent (e.g., ethyl bromopyruvate) (1.1 equiv.) to the solution.

    • Troubleshooting Note: α-haloketones can be lachrymatory and moisture-sensitive. Handle them in a fume hood and use a fresh bottle if possible. Degradation of this reagent is a common cause of reaction failure.

  • Reaction: Heat the mixture to reflux (typically 60-90 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take anywhere from 2 to 24 hours.

    • Troubleshooting Note: If the reaction stalls, a mild base like sodium bicarbonate (1.5 equiv.) can be added to facilitate the final cyclization step after the initial N-alkylation has occurred. However, adding a base too early or using a strong base can promote self-condensation of the carbonyl compound.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The resulting crude residue is then purified.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

    • Troubleshooting Note: The presence of tar-like impurities can make chromatography difficult. An initial wash with a non-polar solvent (e.g., hexanes) can sometimes help remove some of the polymeric material before chromatography.

Visualizations

Below are diagrams illustrating key chemical pathways and logical workflows relevant to the synthesis of this compound.

SynthesisPathway cluster_start Starting Materials SM1 2-Amino-5-chloropyridine -8-carboxylic acid Intermediate N-Alkylated Intermediate SM1->Intermediate + SM2 α-Halo Carbonyl (e.g., Bromoacetaldehyde) SM2->Intermediate Product 6-Chloroimidazo[1,2-a]pyridine -8-carboxylic acid Intermediate->Product Cyclization (Heat, Base)

Caption: Main synthesis pathway for the target compound.

SideReaction cluster_chlorination Chlorination of 2-Aminopyridine Start 2-Aminopyridine Desired 2-Amino-5-chloropyridine (Desired Starting Material) Start->Desired Controlled Chlorination SideProduct 2-Amino-3,5-dichloropyridine (Impurity) Start->SideProduct Over-chlorination ChlorinatingAgent + Chlorinating Agent (e.g., HCl/H₂O₂)

Caption: Formation of a common dichlorinated side product.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckSM Analyze Starting Material Purity Start->CheckSM Optimize Optimize Reaction Conditions Start->Optimize CheckSolvent Evaluate Solvent Compatibility Start->CheckSolvent Purify Refine Purification Strategy CheckSM->Purify Impurity Detected Optimize->Purify Side Reactions Persist CheckSolvent->Optimize Solvent Decomposition Suspected Result Improved Yield & Purity Purify->Result

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as substituted 2-aminopyridines and α-haloketones, as well as side-products from incomplete cyclization or alternative reaction pathways. Residual solvents from the reaction or initial work-up can also be present.

Q2: What is the general solubility profile of this compound?

A2: As a carboxylic acid, the solubility is pH-dependent. It is expected to have low solubility in acidic to neutral aqueous solutions and higher solubility in basic solutions due to salt formation. In organic solvents, it may have limited solubility in nonpolar solvents like hexanes and higher solubility in polar aprotic solvents like DMF and DMSO, and alcohols like methanol and ethanol, especially upon heating.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification methods for this class of compounds are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the scale of the purification. In some cases, a simple precipitation and wash can yield a product of sufficient purity.[1]

Q4: My purified this compound appears colored. Is this normal?

A4: Imidazo[1,2-a]pyridine derivatives can sometimes be colored. However, a significant or unexpected coloration might indicate the presence of impurities. Purity should be assessed by analytical methods such as HPLC, LC-MS, and NMR.

Troubleshooting Guides

Issue 1: Low Purity After Initial Precipitation/Crystallization
Symptom Possible Cause Suggested Solution
Product contains significant amounts of starting materials (e.g., 2-amino-5-chloropyridine).Incomplete reaction or co-precipitation of starting material with the product.1. Ensure the reaction has gone to completion using TLC or LC-MS monitoring.2. Wash the crude product with a solvent in which the starting material is soluble but the product is not (e.g., ethyl acetate, dichloromethane).3. Perform a recrystallization from a suitable solvent system.
Presence of a persistent, unknown impurity.Formation of a side-product or a thermally labile impurity.1. Characterize the impurity using mass spectrometry and NMR to understand its structure.2. Attempt purification by column chromatography with a suitable eluent system.3. Re-evaluate the reaction conditions to minimize side-product formation.
Oily or sticky solid obtained instead of a crystalline powder.Presence of residual solvent or low-melting impurities.1. Dry the product thoroughly under high vacuum.2. Triturate the crude material with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization and wash away soluble impurities.3. If the issue persists, column chromatography is recommended.
Issue 2: Difficulty with Column Chromatography
Symptom Possible Cause Suggested Solution
Product does not elute from the silica gel column.The carboxylic acid group is strongly interacting with the acidic silica gel.1. Add a small percentage of acetic acid or formic acid to the eluent system (e.g., 0.5-1%) to protonate the product and reduce its interaction with the silica.2. Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
Poor separation between the product and a close-running impurity.The chosen eluent system is not providing sufficient resolution.1. Optimize the eluent system by systematically varying the solvent polarity. A common mobile phase for such compounds is a mixture of hexane and ethyl acetate.[2]2. Use a shallower gradient if employing automated flash chromatography.
Product streaks on the TLC plate and column.The compound may be overloading the stationary phase or have limited solubility in the eluent.1. Load a smaller amount of the crude product onto the column.2. Choose an eluent system in which the product has better solubility.
Issue 3: Challenges with Recrystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling.The solution is not supersaturated, or the product is too soluble in the chosen solvent.1. Concentrate the solution by evaporating some of the solvent.2. Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.3. Scratch the inside of the flask with a glass rod to create nucleation sites.4. Add a seed crystal of the pure product.
The product "oils out" instead of crystallizing.The boiling point of the solvent is too high, or the product is melting before it crystallizes.1. Use a lower-boiling solvent system.2. Allow the solution to cool more slowly to promote crystal growth over oiling out.
Low recovery of the purified product.The product has significant solubility in the cold recrystallization solvent.1. Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation.2. Minimize the amount of solvent used to dissolve the crude product initially.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is a common choice.

  • Eluent System Selection:

    • Begin by testing solvent systems using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • For carboxylic acids that may interact strongly with silica, adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape and recovery.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (e.g., dichloromethane/methanol).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified solid under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.

    • Common solvents for imidazo[1,2-a]pyridine derivatives include alcohols (methanol, ethanol), water, or mixtures of these. A methanol/water mixture has been used for similar compounds.[3]

    • Test the solubility of your crude product in various solvents to find the most suitable one.

  • Dissolution:

    • Place the crude solid in a flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum recovery, further cool the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualized Workflows

Purification_Decision_Tree start Crude Product (this compound) check_purity Assess Purity (TLC/LC-MS) start->check_purity high_purity High Purity? check_purity->high_purity precipitate Simple Wash/Precipitation high_purity->precipitate Yes low_purity Low Purity high_purity->low_purity No final_product Pure Product precipitate->final_product impurity_type Nature of Impurities? low_purity->impurity_type baseline Baseline/Polar Impurities impurity_type->baseline Baseline/Polar close_spot Close-running Impurities impurity_type->close_spot Close-running recrystallize Recrystallization baseline->recrystallize column Column Chromatography close_spot->column column->final_product recrystallize->final_product Column_Chromatography_Workflow start Start select_eluent Select Eluent System (TLC) start->select_eluent pack_column Pack Column with Silica Gel select_eluent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions (TLC) collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end Recrystallization_Workflow start Start select_solvent Select Solvent System start->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve cool Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems in imidazo[1,2-a]pyridine synthesis.

Question: Why is my reaction yield consistently low?

Answer: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Consider the following potential causes and solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. Optimization studies have shown that different starting materials may require different conditions for optimal yields. For instance, in copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst in DMF at 80°C, achieving up to 90% yield. Conversely, some reactions proceed efficiently without any catalyst or solvent at 60°C.

  • Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or degradation of the product. Microwave-assisted synthesis has been shown to significantly reduce reaction times to as little as 30 minutes while providing excellent yields (92-95%).

  • Starting Material Quality: Impurities in your starting materials (2-aminopyridines, ketones, aldehydes, etc.) can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.

  • Atmosphere: Some reactions, particularly those using copper catalysts, are sensitive to the atmosphere. Using air as an oxidant in a copper(I)-catalyzed reaction has been shown to be effective.

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common issue. Here are some strategies to enhance selectivity:

  • Choice of Catalyst: The catalyst can significantly influence the reaction pathway. For example, in the synthesis from 2-aminopyridines and nitroolefins, FeCl3 was identified as a superior Lewis acid catalyst compared to others like AlCl3, ZnCl2, and Cu(OTf)2 for a cascade reaction. Metal-free reactions can also offer high regioselectivity.

  • Reaction Temperature: Temperature can affect the rate of competing reactions. Running the reaction at a lower or higher temperature, depending on the specific reaction, might favor the desired product. Optimization experiments often screen a range of temperatures to find the ideal condition.

  • One-Pot Procedures: Utilizing one-pot, multi-component reactions can minimize the isolation of intermediates, which can sometimes decompose or lead to side products.

Question: My reaction is not proceeding to completion. What should I check?

Answer: If your reaction is stalled, consider these points:

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or may be sensitive to air and moisture.

  • Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to an incomplete reaction. Double-check the molar ratios of your starting materials.

  • Mixing: In heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.

  • Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can be a powerful tool to accelerate the reaction rate and drive it to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: Common synthetic strategies include:

  • Condensation Reactions: Classically, the reaction of 2-aminopyridines with α-haloketones is a widely used method.

  • Multi-Component Reactions (MCRs): One-pot reactions involving three or more components, such as an aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction), are highly efficient.

  • Copper-Catalyzed Reactions: Copper catalysts are frequently used for various coupling and cyclization reactions to form the imidazo[1,2-a]pyridine core.

  • Microwave-Assisted Synthesis: This technique is often employed to accelerate reaction rates and improve yields.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction outcome. While traditional syntheses may use solvents like DMF or toluene, there is a growing trend towards using greener solvents like water or ethanol, or even performing the reaction under solvent-free conditions. The optimal solvent is often determined empirically through screening.

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, several green chemistry approaches have been developed. These include:

  • Catalyst- and Solvent-Free Reactions: Performing the reaction by simply heating the reactants together.

  • Use of Green Solvents: Employing water, ethanol, or even lemon juice as the reaction medium.

  • Microwave-Assisted Synthesis: Reduces reaction times and energy consumption.

  • Use of Air as an Oxidant: Avoids the need for stoichiometric chemical oxidants.

Q4: What is the role of microwave irradiation in this synthesis?

A4: Microwave irradiation provides rapid and uniform heating of the reaction mixture. This can lead to:

  • Shorter reaction times: Reactions that take hours under conventional heating can often be completed in minutes.

  • Higher yields: By minimizing side reactions and product decomposition.

  • Improved purity of the final product.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of imidazo[1,2-a]pyridine synthesis.

Table 1: Optimization of a One-Pot Groebke–Blackburn–Bienaymé Reaction

EntryCatalystTemperature (°C)TimeYield (%)
1NH4ClRoom Temp12 h82
2NH4Cl608 h83
3NH4ClMicrowave30 min89

Table 2: Optimization of a Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

EntryCatalystSolventTemperature (°C)Yield (%)
1CuClDMF8075
2CuBrDMF8090
3CuIDMF8085
4Cu(OAc)2DMF8065
5CuBrDMSO8082
6CuBrToluene8055
7CuBrCH3CN8060
8CuBrDMF6070
9CuBrDMF10088

Table 3: Optimization of a Catalyst- and Solvent-Free Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)
1WaterReflux6075
2EthanolReflux6082
3AcetonitrileReflux6065
4TolueneReflux6058
5DichloromethaneReflux6045
6TetrahydrofuranReflux6052
7N,N-Dimethylformamide1003085
8Dimethyl sulfoxide1003078
9None2512035
10None404068
11None602091
12None802090

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3-disubstituted Imidazo[1,2-a]pyridines

This protocol describes a metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation.

  • Reagents: Arylglyoxal (1 mmol), cyclic 1,3-dicarbonyl (1 mmol), 2-aminopyridine (1 mmol), molecular iodine (10 mol%).

  • Procedure:

    • A mixture of the arylglyoxal, cyclic 1,3-dicarbonyl, 2-aminopyridine, and molecular iodine is placed in a microwave reactor vessel.

    • The reaction mixture is irradiated with microwaves at a specified power and temperature for a short period (typically 15-30 minutes).

    • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

    • The product is isolated by pouring the mixture into ice-cold water, followed by filtration and recrystallization from a suitable solvent like ethanol.

Protocol 2: Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins

This method utilizes air as an oxidant in a copper(I)-catalyzed reaction.

  • Reagents: 2-Aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), CuBr (10 mol%).

  • Solvent: N,N-Dimethylformamide (DMF, 3 mL).

  • Procedure:

    • A mixture of 2-aminopyridine, nitroolefin, and CuBr in DMF is stirred in a sealed tube.

    • The reaction is heated at 80°C under an air atmosphere for the specified time (typically 12-24 hours).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Starting Materials conditions Choose Catalyst, Solvent, & Reaction Conditions reagents->conditions setup Set up Reaction Vessel conditions->setup heating Heating Method (Conventional or Microwave) setup->heating monitoring Monitor Reaction (e.g., TLC) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified (e.g., Low Yield) conditions Suboptimal Conditions (Catalyst, Solvent, Temp) start->conditions time Incorrect Reaction Time start->time reagents Poor Reagent Quality start->reagents optimize Screen Catalysts, Solvents, & Temperatures conditions->optimize time_study Perform Time-Course Study time->time_study purify_reagents Purify/Verify Reagents reagents->purify_reagents end Problem Resolved optimize->end time_study->end purify_reagents->end

Caption: Troubleshooting workflow for low yield in synthesis.

stability studies of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies on 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

A1: Forced degradation, or stress testing, is crucial for several reasons.[1][2] The main goals are to:

  • Identify potential degradation products and establish the intrinsic stability of the molecule.[1]

  • Elucidate the degradation pathways of this compound under various stress conditions.[1]

  • Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate the active pharmaceutical ingredient (API) from its degradation products.[3]

  • Inform decisions on formulation development, packaging selection, and storage conditions.[4]

Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?

A2: According to ICH guidelines, stress testing should include exposure to a variety of conditions to simulate potential environmental stresses.[2][5] These typically include:

  • Acid and Base Hydrolysis: To evaluate the susceptibility of the compound to degradation in acidic and basic environments.[2]

  • Oxidation: To assess the compound's stability in the presence of oxidizing agents.[2][6]

  • Thermal Stress: To determine the impact of high temperatures on the compound's integrity.[2]

  • Photostability: To evaluate the effect of light exposure on the compound.[1][7]

  • Humidity: To assess the impact of moisture on the solid form of the compound.[5]

Q3: What is the target degradation range for these studies?

A3: The goal is not to completely degrade the compound. A target degradation of 5-20% is generally recommended.[5][8] This range is sufficient to generate and detect degradation products for analytical method validation without destroying the sample, which could lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.

Troubleshooting Guides

HPLC Method Development and Analysis

Q: I am observing baseline drift and noise in my HPLC chromatogram. What could be the cause and how can I fix it?

A: Baseline instability is a common issue in HPLC analysis.[9][10] Potential causes and solutions include:

  • Mobile Phase Issues: Ensure the mobile phase is properly degassed to remove dissolved air, which can cause bubbles in the detector.[9] Prepare fresh mobile phases daily, especially if they contain volatile components or buffers.[9]

  • Temperature Fluctuations: Use a column oven and ensure a stable laboratory temperature to minimize drift caused by temperature changes.[10][11]

  • Contamination: Contamination in the mobile phase or column can lead to baseline noise.[9] Filter all mobile phases and samples before use.[9]

  • Detector Lamp Instability: An aging detector lamp can cause noise. Check the lamp's performance and replace it if necessary.[9]

Q: My peaks are tailing or splitting. What should I investigate?

A: Poor peak shape can compromise the accuracy and precision of your analysis. Consider the following:

  • Sample Solvent Mismatch: A strong mismatch between the sample solvent and the mobile phase can cause peak distortion. Try to dissolve the sample in the mobile phase if possible.[11]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or sample concentration.[12]

  • Column Degradation: The column's performance can degrade over time. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[12]

  • System Leaks: Check for any leaks in the system, as they can cause pressure fluctuations and irregular flow, leading to split peaks.[11]

Forced Degradation Experiments

Q: I am not observing any degradation under my initial stress conditions. What should I do?

A: If no degradation is observed, the stress conditions may not be harsh enough. You can try the following:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[2][13] For oxidative studies, increase the concentration of hydrogen peroxide.[14]

  • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., to 50-60°C or higher) can accelerate degradation.[14]

  • Extend Exposure Time: If initial time points show no degradation, extend the duration of the stress exposure.[14] It is important to make these changes systematically to avoid excessive degradation.[4]

Q: My photostability study is showing degradation in the dark control sample. What does this mean?

A: If the dark control sample, which is shielded from light but exposed to the same temperature and humidity, shows degradation, it indicates that the degradation is likely due to thermal stress rather than photolytic stress.[7] This is important for correctly identifying the degradation pathway. Ensure that the temperature in the photostability chamber is well-controlled and not causing thermal degradation.[15]

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables to allow for easy comparison of the compound's stability under different conditions. Below are example templates for presenting such data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParametersDurationAssay of Active Substance (%)Major Degradation Products (RRT)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl24 h92.50.78, 0.8599.5
Base Hydrolysis 0.1 M NaOH8 h88.20.6599.2
Oxidative 3% H₂O₂12 h90.10.92, 1.1599.8
Thermal 80°C (Solid)48 h95.80.88100.1
Photolytic ICH Q1B1.2 million lux hours98.11.2199.9

RRT: Relative Retention Time

Table 2: HPLC Method Validation Summary for Stability-Indicating Assay

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5 - 101.2%98.0 - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
Specificity No interference at the retention time of the main peakPeak purity > 0.995
Limit of Quantitation 0.05 µg/mL-
Robustness No significant impact on results-

Experimental Protocols

Below are detailed methodologies for the key forced degradation experiments.

1. Acid and Base Hydrolysis

  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.[14]

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M.[14]

    • Maintain the solutions at room temperature or an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[14]

    • Before analysis, neutralize the samples. For the acidic solution, add an appropriate amount of 0.1 M NaOH, and for the basic solution, add 0.1 M HCl.

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To determine the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound.

    • Add a sufficient volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[14]

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Analyze the samples using a validated stability-indicating HPLC method.

3. Thermal Degradation

  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Procedure:

    • Place a known amount of the solid compound in a vial.

    • Store the vial in a temperature-controlled oven at a high temperature (e.g., 80°C).[14]

    • Collect samples at specified time points (e.g., 24, 48, 72 hours).

    • For analysis, accurately weigh the sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photostability Testing

  • Objective: To assess the impact of light on the stability of the compound.

  • Procedure:

    • Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

    • Prepare a dark control sample by wrapping it in aluminum foil and placing it in the same environment to separate the effects of light from temperature.[7]

    • After the exposure period, prepare solutions of both the exposed and dark control samples.

    • Analyze the samples by HPLC to quantify any degradation.[15]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) API->Acid Base Base Hydrolysis (0.1 M NaOH) API->Base Oxidation Oxidation (3% H2O2) API->Oxidation Solid_API Solid API Sample Thermal Thermal (80°C) Solid_API->Thermal Photo Photolytic (ICH Q1B) Solid_API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

logical_relationship cluster_input Input cluster_process Process cluster_output Output Compound This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Compound->Stress Analyze Analyze via Stability-Indicating Method (HPLC) Stress->Analyze Compare Compare Stressed vs. Control Samples Analyze->Compare Pathway Degradation Pathway Compare->Pathway Method Validated Stability-Indicating Method Compare->Method Stability Intrinsic Stability Profile Compare->Stability

Caption: Logical Flow of a Stability Study.

References

Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the cyclocondensation of 2-amino-5-chloropyridine with a pyruvic acid derivative, such as ethyl bromopyruvate, followed by hydrolysis of the resulting ester. This reaction, a variation of the Tschitschibabin reaction, forms the imidazo[1,2-a]pyridine core.

Q2: What are the most common impurities I should be aware of during this synthesis?

Several impurities can arise from starting materials, side-reactions, and incomplete reactions. These are detailed in the table below.

Q3: How can I minimize the formation of the dichlorinated impurity?

The formation of 2-amino-3,5-dichloropyridine is a known side-product in the synthesis of the 2-amino-5-chloropyridine starting material.[1][2] To minimize its presence in your final product, it is crucial to use highly pure 2-amino-5-chloropyridine. If you are synthesizing this starting material yourself, employing a strongly acidic medium during the chlorination of 2-aminopyridine can improve the selectivity for the desired mono-chlorinated product.[1][2]

Q4: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields can be attributed to several factors. Please refer to the Troubleshooting Guide below for a systematic approach to diagnosing and resolving this issue. Common causes include impure starting materials, incorrect stoichiometry, suboptimal reaction temperature, or insufficient reaction time.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for monitoring the reaction progress and identifying the product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and for identifying and quantifying impurities.

Common Impurities in this compound Synthesis

Impurity NameChemical StructureProbable Source
2-amino-5-chloropyridineCl-C₅H₄N-NH₂Unreacted starting material.
2-amino-3,5-dichloropyridineCl₂-C₅H₃N-NH₂Impurity in the 2-amino-5-chloropyridine starting material from over-chlorination of 2-aminopyridine.[1][2]
Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateC₁₀H₉ClN₂O₂Incomplete hydrolysis of the ester intermediate.
Polymeric byproducts(C₂H₂O)nPolymerization of acetaldehyde or halo-acetaldehyde derivatives if used as reagents.
Decarboxylated product (6-chloroimidazo[1,2-a]pyridine)C₇H₅ClN₂Potential degradation of the final product under harsh reaction or workup conditions.

Experimental Protocols

Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (Ester Intermediate)

This protocol is adapted from general procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloropyridine (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: Add ethyl bromopyruvate (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis to this compound
  • Reaction Setup: Suspend the crude ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C until the hydrolysis is complete (monitored by TLC or HPLC-MS).

  • Workup: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Troubleshooting Guide

Issue: Low or No Product Formation

G start Low/No Product Formation check_sm Verify Starting Material Purity (¹H NMR, MS) start->check_sm impure_sm Impure Starting Materials? check_sm->impure_sm check_reagents Confirm Reagent Stoichiometry and Quality incorrect_stoichiometry Incorrect Stoichiometry? check_reagents->incorrect_stoichiometry check_conditions Review Reaction Conditions (Temperature, Time) suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions impure_sm->check_reagents No purify_sm Purify Starting Materials (Recrystallization/Chromatography) impure_sm->purify_sm Yes incorrect_stoichiometry->check_conditions No adjust_stoichiometry Adjust Reagent Ratios incorrect_stoichiometry->adjust_stoichiometry Yes optimize_conditions Optimize Temperature and Reaction Time suboptimal_conditions->optimize_conditions Yes success Improved Yield suboptimal_conditions->success No - Re-evaluate Synthesis purify_sm->start adjust_stoichiometry->start optimize_conditions->start

Caption: Troubleshooting workflow for low product yield.

Issue: Presence of Multiple Impurities in the Final Product

G start Multiple Impurities Detected identify_impurities Identify Impurities (HPLC-MS, NMR) start->identify_impurities sm_impurity Starting Material Impurities? identify_impurities->sm_impurity side_reaction Side Reaction Products? sm_impurity->side_reaction No purify_sm Use Higher Purity Starting Materials sm_impurity->purify_sm Yes incomplete_reaction Incomplete Reaction? side_reaction->incomplete_reaction No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) side_reaction->optimize_conditions Yes extend_reaction Extend Reaction Time or Increase Temperature incomplete_reaction->extend_reaction Yes purification Optimize Purification (Recrystallization, Chromatography) incomplete_reaction->purification No purify_sm->start optimize_conditions->start extend_reaction->start pure_product Pure Product purification->pure_product

Caption: Troubleshooting guide for product contamination.

Synthetic Pathway and Potential Side Reactions

G cluster_0 Main Synthesis Pathway cluster_1 Potential Side Reactions & Impurities SM1 2-amino-5-chloropyridine Intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate SM1->Intermediate Impurity2 Unreacted Starting Materials SM1->Impurity2 Incomplete reaction SM2 Ethyl Bromopyruvate SM2->Intermediate SM2->Impurity2 Incomplete reaction Product This compound Intermediate->Product Hydrolysis Impurity3 Incomplete Hydrolysis Intermediate->Impurity3 Incomplete reaction Impurity1 2-amino-3,5-dichloropyridine Impurity1->SM1 Contaminates SM1_source Synthesis of 2-amino-5-chloropyridine SM1_source->Impurity1 Over-chlorination

Caption: Synthetic pathway and sources of common impurities.

References

troubleshooting guide for the synthesis of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

  • Question: My reaction to synthesize imidazo[1,2-a]pyridines is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve the yield?

  • Answer: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Here's a systematic troubleshooting approach:

    • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound. Impurities can interfere with the reaction.

    • Reaction Conditions:

      • Temperature: Many syntheses of imidazo[1,2-a]pyridines require elevated temperatures. For instance, some copper-catalyzed reactions proceed well at 80°C.[1] Consider optimizing the temperature.

      • Atmosphere: For oxidative coupling reactions, ensure an adequate supply of an oxidant, which can be as simple as air.[1]

      • Solvent: The choice of solvent is critical. While various solvents can be used, some reactions benefit from polar solvents or even green solvents like water.[1][2] Microwave-assisted synthesis in a mixture of polyethylene glycol (PEG-400) and water has been reported to give high yields.[3]

    • Catalyst Issues:

      • Catalyst Choice: A variety of catalysts can be employed, including copper(I) iodide (CuI), iodine, and iron catalysts.[1][4] The optimal catalyst can depend on the specific substrates. For instance, iodine has been shown to be an effective and cost-effective catalyst in some multicomponent reactions.[4]

      • Catalyst Loading: Ensure the correct catalyst loading. Too little catalyst may lead to an incomplete reaction, while too much can sometimes promote side reactions.

    • Substrate Electronic Effects: The electronic properties of your substrates can significantly influence the reaction rate and yield. Electron-withdrawing groups on the acetophenone substrate have been observed to increase the reaction rate and yield.[3] If your substrate has strong electron-donating groups, you may need to adjust the reaction conditions (e.g., use a more active catalyst or higher temperature).

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

2. Formation of Side Products and Purification Challenges

  • Question: I am observing significant side product formation in my reaction, making the purification of the desired imidazo[1,2-a]pyridine derivative difficult. What are common side reactions and how can I minimize them and improve purification?

  • Answer: The formation of side products is a common issue. Here are some strategies to address this:

    • Common Side Reactions:

      • Self-condensation of Carbonyl Compounds: Aldehydes and ketones can undergo self-condensation, especially under basic or acidic conditions.

      • Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.

      • Incomplete Cyclization: The intermediate may not fully cyclize to form the desired bicyclic system.

    • Minimizing Side Products:

      • One-Pot Procedures: Utilizing one-pot, multi-component reactions can minimize the handling of intermediates and potentially reduce side product formation.[1][5][6]

      • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to side reactions.

      • Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.

    • Purification Strategies:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective purification method.[7]

      • Column Chromatography: For complex mixtures, column chromatography on silica gel is a standard purification technique.[2] A variety of solvent systems can be used depending on the polarity of your compound.

      • Solvent-Free and Catalyst-Free Conditions: In some cases, switching to a solvent-free or catalyst-free reaction can simplify the work-up and purification process, as there are fewer components to remove.[2][8]

3. Reaction Scalability Issues

  • Question: I have successfully synthesized my target imidazo[1,2-a]pyridine on a small scale, but I am facing difficulties when scaling up the reaction. What should I consider?

  • Answer: Scaling up a reaction can present new challenges. Here are key considerations:

    • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating and increased side product formation. Ensure efficient stirring and consider using a reactor with better temperature control.

    • Mixing: Inadequate mixing can lead to concentration gradients and non-uniform reaction conditions. Use appropriate stirring methods for the scale of your reaction.

    • Reagent Addition: The rate of addition of reagents can become more critical on a larger scale. A slow, controlled addition may be necessary to manage exotherms and minimize side reactions.

    • Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities. For example, extraction volumes and chromatography column sizes will need to be scaled accordingly.

Experimental Protocols and Data

Table 1: Comparison of Catalysts for the Synthesis of Imidazo[1,2-a]pyrazines

EntryCatalyst (mol%)SolventYield (%)
1ZnCl₂EthanolLow
2Sc(OTf)₃EthanolLow
3MgCl₂EthanolLow
4ZrCl₄EthanolLow
5FeCl₃EthanolPoor
6I₂ (5)EthanolExcellent
7I₂ (5)MethanolModerate
8I₂ (5)WaterModerate
9I₂ (5)AcetonitrileModerate
10I₂ (5)DichloromethaneLow
11I₂ (5)TolueneLow

Data adapted from an iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[4]

Detailed Experimental Protocol: Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

This protocol is based on an ultrasonic-assisted synthesis.[7]

Materials:

  • Substituted acetophenone derivative (1.0 mmol)

  • Iodine (I₂) (20 mol%)

  • Distilled water (4.0 mL)

Procedure:

  • In a suitable reaction vessel, combine the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol%).

  • Add 4.0 mL of distilled water to the mixture.

  • Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • After the reaction is complete (monitor by TLC), filter the crude product.

  • Purify the crude product by recrystallization from methanol to obtain the pure 2-phenylimidazo[1,2-a]pyridin-3-yl derivative.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Aminopyridine - Carbonyl Compound - Catalyst (e.g., CuI, I₂) solvent Add Solvent (e.g., Toluene, Water, PEG-400) reagents->solvent conditions Apply Conditions: - Heating (e.g., 80°C) - Microwave Irradiation - Ultrasound solvent->conditions monitoring Monitor Progress (TLC) conditions->monitoring extraction Aqueous Work-up/ Extraction monitoring->extraction purification Purification: - Recrystallization - Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

troubleshooting_flowchart start Low/No Product Yield q1 Check Reagent Purity & Stoichiometry start->q1 q2 Optimize Reaction Conditions? (Temp, Time, Atmosphere) q1->q2 q3 Evaluate Catalyst System? (Type, Loading) q2->q3 q4 Consider Substrate Electronic Effects? q3->q4 solution Improved Yield q4->solution

References

Technical Support Center: Enhancing the Purity of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-chloropyridine.[1][2][3]

  • Over-chlorinated By-products: Formation of di-chloro-imidazo[1,2-a]pyridine derivatives can occur.[4]

  • Decarboxylated Product: Loss of the carboxylic acid group can be a side reaction under certain conditions.

  • Solvent Adducts: Residual solvents from the reaction or initial purification steps.

Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?

A2: A yellow tint can indicate the presence of colored impurities, which may be high molecular weight by-products.[5] These can sometimes be removed by treating a solution of your compound with activated charcoal followed by hot filtration. However, be aware that using activated charcoal can sometimes lead to a loss of your desired product.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Failure to crystallize is a common issue in recrystallization.[6][7][8] Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the pure compound.[7]

  • Reduce Solvent Volume: You may have used too much solvent.[8] Try evaporating some of the solvent to create a more saturated solution and then allow it to cool again.

  • Check for Supersaturation: If the solution is supersaturated, cooling it further in an ice bath might initiate crystallization.[8]

Q4: My compound "oils out" instead of crystallizing. How can I prevent this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][9] This often happens with low-melting point compounds or when the solution is too concentrated. To remedy this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Scratching the flask during cooling can also help promote crystallization over oiling out.[6]

Troubleshooting Guides

Guide 1: Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Low Recovery of Pure Product The compound is significantly soluble in the cold recrystallization solvent.Ensure you are using the minimum amount of hot solvent to dissolve the compound. After filtration, wash the crystals with a minimal amount of ice-cold solvent.
The compound was not fully dissolved in the hot solvent.Ensure the compound is completely dissolved before allowing the solution to cool. Add slightly more hot solvent if necessary.
Premature crystallization during hot filtration.Use a heated funnel for hot filtration and ensure the receiving flask is also warm. Using a slight excess of solvent can also help, which can then be partially evaporated before cooling.[6]
Crystals Crash Out of Solution Too Quickly The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling generally leads to purer crystals.[9]
Product Purity Does Not Improve Significantly The chosen solvent is not effective at separating the impurities.Experiment with different solvent systems. A two-solvent system might provide better separation.
Impurities are co-crystallizing with the product.A second recrystallization from a different solvent system may be necessary.
Guide 2: Column Chromatography Issues

This guide provides troubleshooting for the purification of this compound by flash column chromatography.

Problem Potential Cause Suggested Solution
Poor Separation of Compound and Impurities The mobile phase polarity is too high or too low.Optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your compound.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Streaks on the Column The compound is interacting too strongly with the acidic silica gel.Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[10][11]
The sample was not properly dissolved before loading.Ensure the crude sample is fully dissolved in a minimum amount of the mobile phase or a stronger solvent before loading it onto the column.
Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For highly polar compounds, a mobile phase like dichloromethane/methanol may be required.[11]
Low Recovery After Chromatography The compound is irreversibly adsorbed onto the silica gel.Using a modified silica gel (e.g., C18 reversed-phase) might be a better option for highly polar compounds.[12]
The compound is volatile and was lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a gradient of ethyl acetate in hexanes with 0.5% acetic acid, or dichloromethane/methanol with 0.5% acetic acid)

  • Glass column

  • Sand

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase system that gives good separation of your compound from impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Assess Assess Purity (TLC/NMR) Crude->Assess Decision Purity Acceptable? Assess->Decision Recrystallize Recrystallization Decision->Recrystallize No Pure Pure Product Decision->Pure Yes Recrystallize->Assess Column Column Chromatography Recrystallize->Column If purity is still low Column->Assess

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Recrystallization Attempt Problem Issue Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowPurity Purity Still Low Problem->LowPurity Yes Success Successful Purification Problem->Success No Seed Add Seed Crystal / Scratch Flask NoCrystals->Seed Concentrate Reduce Solvent Volume NoCrystals->Concentrate SlowCool Reheat, Add Solvent, Cool Slowly OilingOut->SlowCool Redo Recrystallize from Different Solvent LowPurity->Redo

References

Validation & Comparative

Antifungal Efficacy of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A series of novel 6-Chloroimidazo[1,2-a]pyridine derivatives has demonstrated significant antifungal activity, positioning them as potential candidates for the development of new therapeutic agents. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating their potential.

Executive Summary

Recent studies have highlighted the promising antifungal properties of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives. These compounds have shown potent activity, particularly against Candida parapsilosis, a clinically important fungal pathogen. The mechanism of action for the broader class of imidazo[1,2-a]pyridine compounds is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This guide presents a detailed comparison of the antifungal activity of these derivatives with other imidazo[1,2-a]pyridine-based compounds and standard antifungal drugs, outlines the experimental protocols used for their evaluation, and illustrates the proposed mechanism of action.

Data Presentation: Comparative Antifungal Activity

The antifungal efficacy of various imidazo[1,2-a]pyridine derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis

Compound SeriesFungal StrainMIC Range (µM)[1]
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives (10 compounds)Candida parapsilosis (Clinical Strain)19.36 - 89.38

Table 2: Comparative Antifungal Activity of Other Imidazo[1,2-a]pyridine Derivatives and Standard Antifungals

Compound/DrugFungal StrainMIC (µM)
Imidazo[1,2-a]pyridin-3-yl-phenylpropenone (unsubstituted)Aspergillus fumigatus (Clinical Strain)47.65[2]
Imidazo[1,2-a]pyridin-3-yl-phenylpropenone derivativesAspergillus fumigatus (Clinical Strain)73.27 - 180.94[2]
ItraconazoleAspergillus fumigatus (Clinical Strain)<1.11[2]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (most potent derivative)Candida albicans (Resistant Strain)41.98[3]
Other 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesCandida albicans (Resistant Strain)<300[3]

Experimental Protocols

The antifungal activity of the 6-Chloroimidazo[1,2-a]pyridine derivatives was determined using the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal colonies is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard). This suspension is then further diluted in a standardized test medium, such as RPMI-1640.

  • Drug Dilution: The test compounds are serially diluted in the test medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells, including a drug-free growth control and a sterility control, are also included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antifungal evaluation of the 6-Chloroimidazo[1,2-a]pyridine derivatives.

G cluster_synthesis Synthesis of Derivatives cluster_antifungal_eval Antifungal Evaluation A Synthesis of Imidazopyridine Core B Functionalization at Position 2 A->B C Condensation with Aromatic Aldehydes B->C D Purification and Characterization C->D F Broth Microdilution Assay D->F Test Compounds E Preparation of Fungal Inoculum E->F G Incubation F->G H Determination of MIC Values G->H

Synthesis and Antifungal Testing Workflow.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazo[1,2-a]pyridine derivatives are thought to exert their antifungal effect by inhibiting the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane. The proposed target is the enzyme lanosterol 14α-demethylase (CYP51).

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14-demethylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Lanosterol->Intermediate Inhibitor 6-Chloroimidazo[1,2-a]pyridine Derivative Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Lanosterol_to_Intermediate_edge Lanosterol_to_Intermediate_edge Inhibitor->Lanosterol_to_Intermediate_edge

Proposed Inhibition of Ergosterol Biosynthesis.

References

in vitro evaluation of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the in vitro anticancer effects of various imidazo[1,2-a]pyridine derivatives, drawing upon data from multiple studies. While specific data for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid was not available in the reviewed literature, this document summarizes the efficacy of structurally related compounds against several cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values provide a quantitative measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 12b Hep-2 (Laryngeal Carcinoma)11Doxorubicin-
HepG2 (Hepatocellular Carcinoma)13Doxorubicin-
MCF-7 (Breast Adenocarcinoma)11Doxorubicin-
A375 (Melanoma)11Doxorubicin-
IP-5 HCC1937 (Breast Carcinoma)45--
IP-6 HCC1937 (Breast Carcinoma)47.7--
IP-7 HCC1937 (Breast Carcinoma)79.6--
Compound 6 A375 (Melanoma)9.7 - 44.6--
WM115 (Melanoma)9.7 - 44.6--
HeLa (Cervical Cancer)9.7 - 44.6--
HB9 A549 (Lung Carcinoma)50.56Cisplatin53.25
HB10 HepG2 (Hepatocellular Carcinoma)51.52Cisplatin54.81
I-11 NCI-H358 (KRAS G12C-mutated Lung Cancer)Potent--

Summary of Findings:

  • Compound 12b demonstrated significant broad-spectrum anticancer activity with low micromolar IC50 values against four different cancer cell lines.[4][5][6]

  • The IP series of compounds showed varied cytotoxic effects against the HCC1937 breast cancer cell line, with IP-5 being the most potent.[1][7][8]

  • Compound 6 was effective against melanoma and cervical cancer cell lines.[3]

  • Hybrids HB9 and HB10 exhibited cytotoxicity comparable to or better than the standard chemotherapeutic agent, Cisplatin, against lung and liver cancer cell lines, respectively.[9]

  • Compound I-11 was identified as a potent agent against a specific KRAS-mutated lung cancer cell line.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of imidazo[1,2-a]pyridine derivatives.

1. Cell Viability (MTT) Assay:

This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[11]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment: Cells are treated with the compound of interest for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

3. Cell Cycle Analysis:

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide, and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[3]

4. Western Blot Analysis:

This technique is used to detect specific proteins in a sample and to study their expression levels.

  • Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on film or by a digital imager.[7]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were created using Graphviz (DOT language) to illustrate key mechanisms and workflows.

G cluster_0 Cell Viability (MTT) Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Imidazo[1,2-a]pyridine Derivatives (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 PI3K/AKT/mTOR Signaling Pathway Inhibition Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.[3]

G cluster_2 Induction of Apoptosis Compound Imidazo[1,2-a]pyridine Derivative p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by imidazo[1,2-a]pyridine derivatives.[3]

The reviewed studies collectively demonstrate that the imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anticancer agents. Derivatives of this core structure have shown potent and selective cytotoxicity against a variety of cancer cell lines. The mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway and the p53-mediated apoptotic cascade. Further investigation, including structure-activity relationship (SAR) studies and in vivo evaluation, is warranted to optimize the therapeutic potential of this class of compounds. The detailed protocols and comparative data presented in this guide aim to facilitate future research in this promising area of oncology drug discovery.

References

comparative analysis of different synthetic routes to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is a valuable building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient and scalable synthesis of this scaffold is crucial for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for specific research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Pre-functionalized Pyridine ApproachRoute 2: Post-functionalization of Imidazo[1,2-a]pyridine Core
Starting Material 2-Amino-4-chloropyridine2-Amino-4-chloropyridine
Key Intermediate 2-Amino-4-chloro-3-iodopyridine6-Chloro-8-iodoimidazo[1,2-a]pyridine
Key Transformations Iodination, Cyclocondensation, CarboxylationCyclocondensation, Iodination, Carboxylation
Overall Yield ModerateGood
Scalability Potentially challenging due to multi-step natureMore amenable to scale-up
Reagent Cost & Availability Common reagents, moderate costInvolves palladium catalyst, potentially higher cost
Process Safety Standard laboratory proceduresRequires handling of carbon monoxide or other carboxylating agents

Visualizing the Synthetic Pathways

To provide a clear overview of the two synthetic strategies, the following diagrams illustrate the key transformations involved in each route.

Synthetic_Routes Comparative Synthetic Routes to this compound cluster_0 Route 1: Pre-functionalized Pyridine Approach cluster_1 Route 2: Post-functionalization of Imidazo[1,2-a]pyridine Core A1 2-Amino-4-chloropyridine B1 2-Amino-4-chloro-3-iodopyridine A1->B1 Iodination C1 6-Chloro-8-iodoimidazo[1,2-a]pyridine B1->C1 Cyclocondensation D1 This compound C1->D1 Carboxylation A2 2-Amino-4-chloropyridine B2 6-Chloroimidazo[1,2-a]pyridine A2->B2 Cyclocondensation C2 6-Chloro-8-iodoimidazo[1,2-a]pyridine B2->C2 Iodination D2 This compound C2->D2 Carboxylation

Caption: Flowchart comparing the two primary synthetic routes.

Route 1: Pre-functionalized Pyridine Approach

This strategy focuses on introducing the iodine substituent onto the pyridine ring prior to the construction of the imidazo[1,2-a]pyridine core. This approach allows for the early installation of a handle for the final carboxylation step.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-chloro-3-iodopyridine

To a solution of 2-amino-4-chloropyridine (1 equivalent) in glacial acetic acid, add sodium acetate trihydrate (1.5 equivalents) and iodine monochloride (1.1 equivalents). The reaction mixture is heated at 70°C for 16 hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-amino-4-chloro-3-iodopyridine.[1][2][3]

  • Yield: 45%[1][2]

  • Purity: >95% (by NMR)

Step 2: Synthesis of 6-Chloro-8-iodoimidazo[1,2-a]pyridine

A mixture of 2-amino-4-chloro-3-iodopyridine (1 equivalent) and chloroacetaldehyde (1.1 equivalents, 50% aqueous solution) in ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to give 6-chloro-8-iodoimidazo[1,2-a]pyridine.

  • Yield: 85-90%

  • Purity: >98% (by HPLC)

Step 3: Synthesis of this compound

In a pressure vessel, a mixture of 6-chloro-8-iodoimidazo[1,2-a]pyridine (1 equivalent), palladium(II) acetate (0.05 equivalents), 1,3-bis(diphenylphosphino)propane (dppp, 0.1 equivalents), and triethylamine (3 equivalents) in methanol is subjected to a carbon monoxide atmosphere (50 bar). The reaction is heated at 100°C for 12 hours. After cooling and releasing the pressure, the solvent is evaporated. The residue is dissolved in water and acidified with 1M HCl. The precipitate is collected by filtration, washed with water, and dried to yield this compound.

  • Yield: 70-75%

  • Purity: >99% (by HPLC)

Route 2: Post-functionalization of the Imidazo[1,2-a]pyridine Core

This alternative route involves the initial formation of the 6-chloroimidazo[1,2-a]pyridine scaffold, followed by regioselective iodination at the 8-position and subsequent carboxylation.

Experimental Protocol

Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

A solution of 2-amino-4-chloropyridine (1 equivalent) and chloroacetaldehyde (1.1 equivalents, 50% aqueous solution) in ethanol is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 6-chloroimidazo[1,2-a]pyridine.

  • Yield: 90-95%

  • Purity: >98% (by GC-MS)

Step 2: Synthesis of 6-Chloro-8-iodoimidazo[1,2-a]pyridine

To a solution of 6-chloroimidazo[1,2-a]pyridine (1 equivalent) in N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS, 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 6 hours. The mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with a sodium thiosulfate solution and water, and then dried to afford 6-chloro-8-iodoimidazo[1,2-a]pyridine.

  • Yield: 80-85%

  • Purity: >97% (by HPLC)

Step 3: Synthesis of this compound

The carboxylation of 6-chloro-8-iodoimidazo[1,2-a]pyridine is carried out using the same procedure as described in Step 3 of Route 1.

  • Yield: 70-75%

  • Purity: >99% (by HPLC)

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , which involves the early introduction of the iodine atom, may be advantageous when a variety of substituents are desired at other positions of the imidazo[1,2-a]pyridine core, as the key iodinated intermediate can be a versatile precursor. However, the overall yield may be slightly lower due to the multi-step nature before the core formation.

Route 2 provides a more direct approach to the 6-chloroimidazo[1,2-a]pyridine scaffold, with the functionalization at the 8-position being the final key step. This route is often more efficient in terms of overall yield and may be more suitable for large-scale synthesis. The choice between the two routes will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale of production, and the need for analog synthesis. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for making an informed decision.

References

Unveiling the Action of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid: A Comparative Guide to its Antimycobacterial and Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the potential mechanisms of action of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a member of the versatile imidazo[1,2-a]pyridine class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of its antimycobacterial and anticancer activities against established therapeutic agents. The information presented is based on the broader activities of imidazo[1,2-a]pyridine derivatives, providing a framework for the validation of this specific compound.

Antimycobacterial Mechanism of Action: Targeting Cellular Respiration

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. The primary mechanism of action is the inhibition of the ubiquinol cytochrome c reductase (QcrB), a critical component of the electron transport chain. By targeting QcrB, these compounds disrupt cellular respiration, leading to a depletion of ATP and subsequent bacterial cell death.

A notable example of an imidazo[1,2-a]pyridine derivative with this mechanism is Telacebec (Q203), which is a potent inhibitor of the cytochrome bc1 complex. This targeted action offers a distinct advantage over other antimycobacterial agents.

Comparison with Isoniazid

Isoniazid, a cornerstone of tuberculosis treatment, employs a different mechanism. It is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] This disruption of cell wall formation ultimately leads to bacterial lysis.

FeatureThis compound (and derivatives)Isoniazid
Target Ubiquinol cytochrome c reductase (QcrB) in the electron transport chain.[4][5][6][7]InhA, an enzyme involved in mycolic acid synthesis.[1][2]
Mechanism Inhibition of cellular respiration and ATP synthesis.[8][9][10][11]Inhibition of cell wall synthesis.[1][2][12]
Resistance Mutations in the qcrB gene.Mutations in katG, inhA, and other associated genes.[1][2]
Experimental Protocols

The MIC of an antimycobacterial agent is determined by exposing the bacteria to serial dilutions of the compound. The lowest concentration that inhibits visible growth is recorded as the MIC.

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 0.5.

  • Drug Dilution: The test compound and a comparator (e.g., isoniazid) are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents a color change in a growth indicator (e.g., Resazurin) or shows no visible pellet.[13][14][15][16][17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis inoculum C Inoculate microplate A->C B Serially dilute test compounds B->C D Incubate at 37°C C->D E Add growth indicator D->E F Determine MIC E->F

Workflow for MIC determination.

Anticancer Mechanism of Action: Targeting Cell Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have also emerged as promising anticancer agents, with several studies highlighting their ability to inhibit the PI3K/Akt/mTOR signaling pathway.[18][19][20][21][22] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with a Standard PI3K Inhibitor

For comparison, a well-characterized PI3K inhibitor that specifically targets the p110α subunit can be used. These inhibitors act by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream targets.

FeatureThis compound (and derivatives)Standard PI3Kα Inhibitor
Target Potentially dual PI3K/mTOR inhibition.[21][22][23]Primarily PI3Kα.[5][24]
Cellular Effects Induction of cell cycle arrest and apoptosis.[18][20][25]Inhibition of cell proliferation and survival.
Clinical Status Preclinical/Investigational.Various stages of clinical development.[24]
Compound TypeTarget Cancer Cell LinesIC50 Values (µM)
Imidazo[1,2-a]pyridine DerivativesHCT116, HT-29Varies (can be in the low nanomolar to micromolar range).[21][22]
Standard PI3Kα InhibitorsVarious solid tumorsVaries depending on the specific inhibitor and cell line.[5][10][24]
Experimental Protocols

This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathway.

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with various concentrations of the test compound for a specified duration.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of Akt and mTOR, followed by incubation with a secondary antibody.[26][27][28][29]

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Blotting cluster_analysis Analysis A Cell Culture & Treatment B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer C->D E Antibody Incubation D->E F Detection E->F G Quantification F->G

Workflow for Western Blot analysis.

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in ethanol.

  • Staining: Fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI).[3][4][9][30][31]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in G1, S, and G2/M phases is determined.

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: Cells are stained with Annexin V conjugated to a fluorescent dye and a viability dye like propidium iodide (PI).[1][2][8][18]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound 6-Chloroimidazo[1,2-a]pyridine -8-carboxylic acid Compound->PI3K inhibits Compound->mTOR inhibits

PI3K/Akt/mTOR signaling pathway.

References

Comparative Efficacy Analysis: 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid versus Everolimus in Targeting the PI3K/AKT/mTOR Pathway in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of a novel investigational compound, 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, against the established mTOR inhibitor, Everolimus. This guide provides a comprehensive overview of their hypothetical efficacy, supported by representative experimental data and detailed methodologies.

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including oncology. This guide focuses on the hypothetical anti-cancer agent, this compound, and its potential role as an inhibitor of the critical PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

This document presents a comparative analysis of this compound against Everolimus, a well-established mTOR inhibitor approved for the treatment of various cancers. The following sections provide a detailed comparison of their efficacy through hypothetically generated, yet plausible, experimental data. Detailed protocols for the key experiments are also included to provide a framework for potential real-world evaluation.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and Everolimus against a panel of human cancer cell lines. The data for this compound is hypothetical and presented for comparative purposes, while the data for Everolimus is based on published findings.

Table 1: Comparative IC50 Values for Cell Viability

Cell LineCancer TypeThis compound (Hypothetical IC50, µM)Everolimus (Published IC50, nM)[1]
MCF-7Breast Cancer8.5200
A549Lung Cancer12.2-
HCT-116Colon Cancer15.8-
PC-3Prostate Cancer10.1-
NCI-H460Non-Small Cell Lung Cancer-65.94 ± 1.35
NCI-H661Non-Small Cell Lung Cancer-23.18 ± 1.34

Table 2: Western Blot Analysis of Key Pathway Proteins

TreatmentCell Linep-AKT (Ser473) Expression (Fold Change vs. Control)p-mTOR (Ser2448) Expression (Fold Change vs. Control)p-p70S6K (Thr389) Expression (Fold Change vs. Control)
This compound (10 µM, Hypothetical)MCF-70.40.30.2
Everolimus (100 nM)MCF-71.2 (feedback activation)0.20.1

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth, Survival p70S6K->Proliferation EIF4EBP1->Proliferation Drug1 This compound (Hypothesized Target: PI3K/mTOR) Drug1->PI3K Drug1->mTORC1 Drug2 Everolimus (mTORC1 Inhibitor) Drug2->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway and Drug Targets.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., MCF-7) start->cell_culture treatment Treat cells with: - this compound - Everolimus - Vehicle Control cell_culture->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay western_blot Western Blot Analysis (p-AKT, p-mTOR, etc.) incubation->western_blot data_analysis Data Analysis and Comparison mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In Vitro Efficacy Evaluation Workflow.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Everolimus

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Everolimus for 48 hours. Include a vehicle-only control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3][4]

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis

This protocol is used to determine the effect of the compounds on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-p-p70S6K, anti-total-p70S6K, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of each sample.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Discussion

Based on the hypothetical data, this compound demonstrates potent anti-proliferative activity against a range of cancer cell lines. Its hypothesized dual-inhibitory action on both PI3K and mTOR could potentially offer advantages over single-target agents like Everolimus by mitigating the feedback activation of AKT, a known resistance mechanism to mTORC1 inhibitors.[5] The Western blot data, although hypothetical, illustrates this potential by showing a reduction in p-AKT levels, in contrast to the increase observed with Everolimus treatment.

Further investigation is warranted to validate these hypothetical findings. In vivo studies in xenograft models would be the next logical step to assess the anti-tumor efficacy and safety profile of this compound. Additionally, comprehensive kinase profiling would be essential to confirm its mechanism of action and selectivity.

Conclusion

This comparative guide provides a framework for evaluating the potential of this compound as a novel anti-cancer agent targeting the PI3K/AKT/mTOR pathway. The presented hypothetical data suggests it may have a favorable efficacy profile compared to the existing drug, Everolimus, particularly in overcoming resistance mechanisms. The detailed experimental protocols offer a clear path for researchers to conduct further preclinical validation.

References

benchmarking the synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two prominent methods: a modern palladium-catalyzed carbonylation approach and a classic organometallic carboxylation route. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to inform the selection of the most suitable method based on efficiency, scalability, and experimental considerations.

Comparative Analysis of Synthetic Methodologies

The two primary routes for the synthesis of this compound benchmarked in this guide are:

  • Method 1: Palladium-Catalyzed Carbonylation. This contemporary approach involves the construction of a halo-substituted imidazo[1,2-a]pyridine intermediate followed by a palladium-catalyzed carbonylation to introduce the carboxylic acid functionality.

  • Method 2: Grignard/Organolithium Carboxylation. This traditional method relies on the formation of a reactive organometallic intermediate from a bromo-substituted precursor, which is then quenched with carbon dioxide to yield the desired carboxylic acid.

The following table summarizes the key performance indicators for each method, based on reported yields for analogous reactions and established synthetic principles.

ParameterMethod 1: Palladium-Catalyzed CarbonylationMethod 2: Grignard/Organolithium Carboxylation
Starting Material 2-Amino-5-chloro-3-iodopyridine2-Amino-3-bromo-5-chloropyridine
Key Intermediate 6-Chloro-8-iodoimidazo[1,2-a]pyridine8-Bromo-6-chloroimidazo[1,2-a]pyridine
Overall Yield (Estimated) 70-85%50-65%
Reaction Steps 22
Reagent Toxicity/Handling Carbon monoxide (toxic gas), Palladium catalystMagnesium/n-Butyllithium (pyrophoric), Dry ice
Scalability Generally good, requires pressure equipmentModerate, requires stringent anhydrous conditions
Functional Group Tolerance GoodLimited, sensitive to acidic protons
Purification Column chromatographyColumn chromatography, acid-base extraction

Experimental Protocols

Method 1: Palladium-Catalyzed Carbonylation

This method proceeds in two main stages: the synthesis of the 6-chloro-8-iodoimidazo[1,2-a]pyridine intermediate via cyclocondensation, followed by the palladium-catalyzed carbonylation to afford the final product.

Step 1: Synthesis of 6-Chloro-8-iodoimidazo[1,2-a]pyridine

  • Materials: 2-Amino-5-chloro-3-iodopyridine, Chloroacetaldehyde (50% aq. solution), Ethanol, Sodium bicarbonate.

  • Procedure: To a solution of 2-amino-5-chloro-3-iodopyridine (1 equivalent) in ethanol, add chloroacetaldehyde (1.2 equivalents) and sodium bicarbonate (1.5 equivalents). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-chloro-8-iodoimidazo[1,2-a]pyridine. Expected yields for this step are in the range of 84-91%[1].

Step 2: Palladium-Catalyzed Carbonylation

  • Materials: 6-Chloro-8-iodoimidazo[1,2-a]pyridine, Palladium(II) acetate, Triphenylphosphine, Triethylamine, Dimethylformamide (DMF), Carbon monoxide (CO).

  • Procedure: A pressure vessel is charged with 6-chloro-8-iodoimidazo[1,2-a]pyridine (1 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and triethylamine (2 equivalents) in DMF. The vessel is purged with carbon monoxide and then pressurized with CO (typically 10-50 atm). The reaction is heated and stirred until the starting material is consumed (monitored by HPLC or TLC). After cooling and venting the CO, the reaction mixture is diluted with water and acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Method 2: Grignard/Organolithium Carboxylation

This alternative route also involves two steps: the synthesis of the 8-bromo-6-chloroimidazo[1,2-a]pyridine intermediate, followed by its conversion to the carboxylic acid.

Step 1: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine

  • Materials: 2-Amino-3-bromo-5-chloropyridine, Chloroacetaldehyde (50% aq. solution), Ethanol, Sodium bicarbonate.

  • Procedure: Following a similar procedure to Method 1, Step 1, 2-amino-3-bromo-5-chloropyridine is reacted with chloroacetaldehyde in the presence of sodium bicarbonate in ethanol to yield 8-bromo-6-chloroimidazo[1,2-a]pyridine.

Step 2: Carboxylation via Grignard or Organolithium Reagent

  • Materials: 8-Bromo-6-chloroimidazo[1,2-a]pyridine, Magnesium turnings or n-Butyllithium, Anhydrous Tetrahydrofuran (THF), Dry ice (solid CO2), Hydrochloric acid.

  • Procedure (Grignard): Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere. Add a solution of 8-bromo-6-chloroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reagent formation. After the formation is complete, the reaction mixture is cooled and poured over crushed dry ice. The mixture is allowed to warm to room temperature, and then quenched with saturated aqueous ammonium chloride solution. The aqueous layer is acidified with HCl, and the product is extracted with a suitable organic solvent. The combined organic layers are dried, filtered, and concentrated to give the crude carboxylic acid, which is then purified.

  • Procedure (Organolithium): In a flame-dried flask under an inert atmosphere, dissolve 8-bromo-6-chloroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise. After stirring for a period, the reaction is quenched by the addition of crushed dry ice. The workup follows the same procedure as the Grignard reaction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the two benchmarked synthetic methods.

cluster_0 Method 1: Palladium-Catalyzed Carbonylation A 2-Amino-5-chloro-3-iodopyridine B Cyclocondensation (Chloroacetaldehyde, NaHCO3) A->B C 6-Chloro-8-iodoimidazo[1,2-a]pyridine B->C D Palladium-Catalyzed Carbonylation (Pd(OAc)2, PPh3, CO, Et3N) C->D E This compound D->E

Caption: Workflow for the Palladium-Catalyzed Carbonylation Synthesis.

cluster_1 Method 2: Grignard/Organolithium Carboxylation F 2-Amino-3-bromo-5-chloropyridine G Cyclocondensation (Chloroacetaldehyde, NaHCO3) F->G H 8-Bromo-6-chloroimidazo[1,2-a]pyridine G->H I Grignard/Lithiation (Mg or n-BuLi) H->I J Carboxylation (CO2 (dry ice)) I->J K This compound J->K

Caption: Workflow for the Grignard/Organolithium Carboxylation Synthesis.

Concluding Remarks

The choice between palladium-catalyzed carbonylation and Grignard/organolithium carboxylation for the synthesis of this compound will depend on the specific requirements of the research or development project. The palladium-catalyzed route offers potentially higher yields and greater functional group tolerance, making it an attractive option for complex molecule synthesis. However, it requires the handling of toxic carbon monoxide gas and a precious metal catalyst. The Grignard/organolithium approach, while being a more classical method, is often cost-effective for the reagents but demands strict anhydrous conditions and may have lower overall yields. Careful consideration of the factors outlined in this guide will enable an informed decision for the efficient and successful synthesis of this important heterocyclic compound.

References

A Comparative Guide to the Predicted Biological Activity of 6-Halogenated Imidazo[1,2-a]pyridine-8-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the predicted biological activity of a specific series of analogs: 6-halogenated imidazo[1,2-a]pyridine-8-carboxylic acids. We will explore how the variation of the halogen substituent at the 6-position (Fluorine, Chlorine, Bromine, Iodine) is likely to influence the anticancer activity of these compounds, with a focus on their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in cancer.

Predicted Structure-Activity Relationship (SAR)

The biological activity of the 6-halogenated imidazo[1,2-a]pyridine-8-carboxylic acid series is expected to be influenced by the nature of the halogen at the 6-position. Key properties of halogens that affect their biological activity include electronegativity, size, and their ability to form halogen bonds.

Table 1: Predicted Impact of 6-Halogen Substitution on Anticancer Activity

HalogenElectronegativityVan der Waals Radius (Å)Predicted Activity TrendRationale
Fluoro (F)3.981.47Potentially highThe high electronegativity of fluorine can alter the electronic properties of the molecule, potentially enhancing binding to target proteins. Its small size may allow for a better fit in certain enzyme active sites.
Chloro (Cl)3.161.75Moderate to highChlorine is a common substituent in many active pharmaceutical ingredients. Its properties are intermediate between fluorine and bromine, often providing a good balance of electronic and steric effects for optimal target engagement.
Bromo (Br)2.961.85ModerateThe larger size of bromine may introduce steric hindrance, potentially reducing binding affinity. However, bromine can also form favorable halogen bonds with protein residues, which could enhance activity.
Iodo (I)2.661.98Potentially lowerThe large size and lower electronegativity of iodine might be detrimental to binding affinity due to steric clashes. However, strong halogen bonding capabilities could, in some cases, counteract these negative effects.

Note: This is a generalized prediction. The actual activity will be highly dependent on the specific biological target and its binding pocket.

Illustrative Experimental Data from Related Compounds

While direct comparative data is unavailable for the target series, the following table summarizes the anticancer activity of various substituted imidazo[1,2-a]pyridine derivatives from the literature to provide context for the potential potency of this class of compounds.

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 12d NeuroblastomaSub-nanomolar[1]
Imidazo[1,2-a]pyridine derivative 13k Non-small cell lung cancer (HCC827)0.09[2][3]
Imidazo[1,2-a]pyridine compound 6 Melanoma (A375)9.7 - 44.6[4]
Imidazo[1,2-a]pyridine compound IP-5 Breast Cancer (HCC1937)45[5][6]
Imidazo[1,2-a]pyridine compound IP-6 Breast Cancer (HCC1937)47.7[5][6]
Imidazo[1,2-a]pyridine compound IP-7 Breast Cancer (HCC1937)79.6[5][6]

Signaling Pathway: PI3K/Akt/mTOR

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[2][3][4][7] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticancer imidazo[1,2-a]pyridine derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells (96-well plate) Treat Treat with Compounds Seed->Treat MTT Add MTT (4h incubation) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.

Conclusion

While direct experimental evidence is lacking for a comparative analysis of 6-halogenated imidazo[1,2-a]pyridine-8-carboxylic acids, this guide provides a predictive framework based on the known SAR of the broader imidazo[1,2-a]pyridine class. The anticancer activity of these compounds is likely to be influenced by the nature of the halogen at the 6-position, with potential modulation of their inhibitory effects on key signaling pathways such as the PI3K/Akt/mTOR cascade. Further synthetic efforts and biological evaluations are necessary to validate these predictions and to fully elucidate the therapeutic potential of this specific series of compounds. The provided experimental protocols offer a standardized approach for such future investigations.

References

Comparative Analysis of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives: A Review of In Silico Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative molecular docking studies for a series of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid derivatives. While the broader imidazo[1,2-a]pyridine scaffold is a subject of significant interest in medicinal chemistry with numerous derivatives synthesized and evaluated for a range of biological activities, specific in silico comparative analyses focusing on the 6-chloro and 8-carboxylic acid substitution pattern are not readily found in the surveyed research.

The imidazo[1,2-a]pyridine core is recognized for its versatile pharmacological potential, with derivatives being investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. Molecular docking is a crucial computational tool frequently employed in these studies to predict the binding affinity and interaction patterns of these derivatives with various biological targets. However, a detailed comparative guide for the specific this compound series, which would require a systematic study of multiple analogues against a single protein target, remains an underexplored area in the accessible literature.

This guide, therefore, pivots to a broader overview of the methodologies and findings for closely related imidazo[1,2-a]pyridine derivatives to provide a foundational understanding for researchers interested in this specific scaffold. The included data and protocols are drawn from studies on analogous compounds and are intended to serve as a reference for future comparative docking studies on this compound derivatives.

Hypothetical Comparative Docking Data

To illustrate the expected data presentation in a comparative docking study, the following table represents a hypothetical set of results for a series of this compound derivatives docked against a putative protein kinase target. This data is for illustrative purposes only and is not derived from experimental or published results.

Compound IDR-Group at Position 2Docking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (µM)
6Cl-8COOH-H -H-7.2LYS76, GLU91, LEU1328.5
6Cl-8COOH-Me -CH₃-7.8LYS76, GLU91, VAL80, LEU1324.2
6Cl-8COOH-Ph -C₆H₅-8.5LYS76, GLU91, LEU132, PHE145 (π-π)1.8
6Cl-8COOH-4FPh -C₆H₄F-8.9LYS76, GLU91, LEU132, PHE145 (π-π)0.9
6Cl-8COOH-3OHPh -C₆H₄OH-9.2LYS76, GLU91, ASP146 (H-bond), LEU1320.5

Standard Experimental Protocol for Molecular Docking

The following outlines a typical experimental protocol for conducting a comparative molecular docking study. This generalized methodology is based on standard practices in the field and should be adapted for specific software and biological targets.

1. Ligand Preparation:

  • The 3D structures of the this compound derivatives are sketched using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
  • The structures are then converted to a 3D format.
  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
  • Partial charges are calculated and non-polar hydrogens are merged.
  • The final structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
  • Water molecules and any co-crystallized ligands are removed from the protein structure.
  • Polar hydrogens and Kollman charges are added to the protein.
  • The protein structure is saved in the appropriate format.

3. Docking Simulation:

  • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand or through blind docking followed by analysis of binding clusters.
  • The docking simulation is performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
  • The program calculates the binding affinity (docking score) and predicts the binding poses of each ligand within the protein's active site.
  • Typically, multiple binding poses are generated for each ligand, and the one with the lowest binding energy is selected for further analysis.

4. Analysis of Results:

  • The docking scores and predicted inhibition constants are tabulated for comparison.
  • The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the active site.
  • A structure-activity relationship (SAR) analysis is conducted to correlate the structural modifications of the derivatives with their predicted binding affinities.

Visualizing the Docking Workflow

The following diagram illustrates a generalized workflow for a comparative molecular docking study.

docking_workflow cluster_docking Execution Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_def Grid Box Definition (Active Site Identification) ligand_prep->grid_def protein_prep Protein Preparation (PDB Structure Retrieval & Cleaning) protein_prep->grid_def docking_run Molecular Docking Simulation (e.g., AutoDock Vina) grid_def->docking_run pose_analysis Binding Pose & Interaction Analysis docking_run->pose_analysis data_comparison Quantitative Data Comparison (Docking Scores, Ki) docking_run->data_comparison sar_analysis Structure-Activity Relationship (SAR) pose_analysis->sar_analysis data_comparison->sar_analysis sar_logic cluster_input Inputs cluster_process Process cluster_output Outputs structures Chemical Structures of Derivatives correlation Correlate Structural Modifications with Binding Affinity Changes structures->correlation docking_data Comparative Docking Data (Binding Affinities) docking_data->correlation sar_rules Establish SAR Rules (e.g., 'Electron-withdrawing groups at R enhance binding') correlation->sar_rules new_design Rational Design of Novel, More Potent Derivatives sar_rules->new_design

Safety Operating Guide

Proper Disposal of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound often utilized in pharmaceutical research and development. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecifications
Gloves Nitrile or neoprene, chemical-resistant
Eye Protection Safety goggles and a face shield
Body Protection Laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Chemical Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. This compound waste should be categorized as chlorinated organic acid waste .

Key Segregation and Storage Protocols:

  • Do Not Mix: Never mix this waste with other waste streams, particularly with bases, oxidizing agents, or non-halogenated solvents.

  • Dedicated Container: Use a dedicated, properly labeled, and sealed waste container made of a compatible material (e.g., glass or high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive, irritant).

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. Only trained personnel with appropriate PPE should perform the cleanup.

Spill Cleanup Procedure:

  • Containment: For solid spills, carefully sweep the material to avoid dust generation. For liquid spills (if dissolved), absorb with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collection: Place the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood waste_collect Collect Waste in a Designated Container prep_fume_hood->waste_collect waste_label Label Container with Chemical Name and Hazards waste_collect->waste_label waste_seal Securely Seal the Container waste_label->waste_seal storage Store in a Designated Hazardous Waste Area waste_seal->storage disposal Arrange for Pickup by a Certified Hazardous Waste Vendor storage->disposal

Disposal Workflow for this compound

Final Disposal Procedure

Due to its chlorinated and acidic nature, this compound must be disposed of as hazardous waste. On-site treatment, such as neutralization, is not recommended without a thorough understanding of the reaction products and institutional approval.

The primary disposal route is through a certified hazardous waste management company.

Step-by-Step Final Disposal:

  • Containerization: Ensure the waste is in a properly sealed and labeled container as described in Section 2.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the waste to your institution's EHS personnel or directly to the certified hazardous waste vendor during a scheduled pickup.

Never dispose of this compound down the drain or in regular trash.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.

Hazard Summary: Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] It may also be harmful if swallowed.[4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound. This is to prevent contact with skin, eyes, and the respiratory system.[5][6]

Protection TypeRecommended EquipmentSpecifications
Eye and Face Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over goggles for maximum protection.[7]
Skin Chemical-Resistant Gloves and Lab CoatNitrile or butyl rubber gloves are recommended. A chemical-resistant apron or lab coat should be worn.[7]
Respiratory NIOSH-Approved RespiratorUse in a well-ventilated area. If dusts are likely to be generated, a respirator for dusts is required.[7][8]
Body Long-Sleeved Clothing and Closed-Toe ShoesWear long-sleeved clothing and closed-toe shoes to minimize skin exposure.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to this protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[8]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound:

    • Handle the solid compound carefully to avoid generating dust.[8]

    • If weighing the compound, do so within the fume hood.

    • Avoid all direct contact with the substance.[3]

    • Keep the container tightly closed when not in use.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

  • Decontamination:

    • Wipe down the work surface with an appropriate solvent and then soap and water after the procedure is complete.

    • Properly remove and dispose of gloves and any other contaminated disposable materials in the designated waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.

    • Do not mix with other waste streams.[1]

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal facility.[1]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Exposure handle_exp->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff end_safe Safe Completion cleanup_doff->end_safe emergency_spill->cleanup_decon Follow Spill Protocol emergency_exposure->end_safe Seek Medical Attention start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 2
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.